molecular formula C10H8BrNO B1370859 3-(4-Bromophenyl)-5-methyl-1,2-oxazole CAS No. 21262-87-3

3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Cat. No.: B1370859
CAS No.: 21262-87-3
M. Wt: 238.08 g/mol
InChI Key: OBXSXZAYKLYTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-methyl-1,2-oxazole is a high-value brominated isoxazole derivative designed for use as a key chemical building block in research and development. This compound is part of the isoxazole chemical class, a five-membered heterocyclic ring known for its significant role in medicinal chemistry . The 4-bromophenyl substituent at the 3-position of the isoxazole ring provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space in drug discovery programs. The primary research application of this compound is as a synthetic intermediate in the design and synthesis of novel bioactive molecules. Oxazole scaffolds are extensively investigated for their diverse biological activities, including antimicrobial , anticancer , and antifungal properties . Researchers utilize this specific brominated building block to create targeted compound libraries for high-throughput screening against various disease models. The structural motif is found in molecules active against breast cancer cell lines like MCF-7 and MDA-MB-231, demonstrating the pharmacophoric relevance of this core structure . WARNING: This product is provided 'For Research Use Only (RUO)' and is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-6-10(12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXSXZAYKLYTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624205
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21262-87-3
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The document details a reliable synthetic protocol, explains the underlying chemical principles, and outlines the analytical techniques required to verify the structure and purity of the final product.

Introduction: The Significance of the 1,2-Oxazole Scaffold

1,2-Oxazoles, also known as isoxazoles, are a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a key pharmacophore found in a wide array of biologically active molecules.[3][4] The 1,2-oxazole ring is present in numerous compounds with applications as anti-inflammatory, antimicrobial, and anticancer agents.[1][5][6] The specific compound, 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery and the development of advanced materials.[2] The presence of the bromophenyl group offers a reactive site for further chemical modifications, such as cross-coupling reactions.[2]

Synthetic Pathway: A Reliable and Efficient Approach

A common and effective method for the synthesis of 3,5-disubstituted 1,2-oxazoles involves the cyclization of a chalcone intermediate with hydroxylamine hydrochloride.[5][7][8] This two-step process is generally high-yielding and utilizes readily available starting materials.

Overall Synthetic Scheme

The synthesis proceeds through two main steps: a Claisen-Schmidt condensation to form the chalcone, followed by a cyclization reaction with hydroxylamine hydrochloride to yield the target 1,2-oxazole.

Caption: Synthetic workflow for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

Step 1: Synthesis of 1-(4-Bromophenyl)but-2-en-1-one (Chalcone Intermediate)

Principle: The first step is a base-catalyzed Claisen-Schmidt condensation between 4-bromoacetophenone and acetone. The base, typically sodium hydroxide, deprotonates the alpha-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-bromoacetophenone. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, a chalcone derivative.

Experimental Protocol:

  • Dissolve 4-bromoacetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add acetone (1.2 equivalents) to the solution.

  • Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-bromophenyl)but-2-en-1-one.

Step 2: Synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Principle: The chalcone intermediate undergoes a cyclization reaction with hydroxylamine hydrochloride in the presence of a base.[5][8] The hydroxylamine first adds to the β-carbon of the α,β-unsaturated ketone (Michael addition). This is followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the stable aromatic 1,2-oxazole ring. The regioselectivity of this reaction is generally high, leading predominantly to the 3,5-disubstituted product.[7]

Experimental Protocol:

  • Dissolve the synthesized chalcone (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.[9]

  • Add a solution of potassium hydroxide (2.5 equivalents) in ethanol to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.[4][9]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.

Characterization of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[1][6] The following analytical techniques are routinely employed.

Physical Properties
PropertyObserved Value
Molecular FormulaC₁₀H₈BrNO
Molecular Weight238.08 g/mol
AppearanceWhite to off-white solid
Melting Point~96-98 °C
Spectroscopic Analysis

¹H NMR spectroscopy is used to determine the number and types of protons in the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are as follows:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (methyl group)~2.5Singlet3H
C-H (isoxazole ring)~6.5Singlet1H
Ar-H (protons on the bromophenyl ring)~7.6-7.8Multiplet (two doublets)4H

¹³C NMR provides information about the carbon skeleton of the molecule.

CarbonChemical Shift (δ, ppm)
-CH₃~12
C-4 (isoxazole ring)~101
Aromatic C-Br~124
Aromatic C-H~128, 132
Aromatic C-C (ipso)~129
C-3 (isoxazole ring)~162
C-5 (isoxazole ring)~170

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)~3100-3000
C-H (aliphatic)~2950-2850
C=N (isoxazole ring)~1610
C=C (aromatic)~1590, 1480
C-O (isoxazole ring)~1400
C-Br~1070

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight, considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Sources

spectroscopic data for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-(4-Bromophenyl)-5-methyl-1,2-oxazole. In the dynamic field of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This document serves as a comprehensive resource for researchers and scientists, offering insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this specific isoxazole derivative.

While a complete set of publicly available experimental spectra for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole is not readily found, this guide leverages established principles of spectroscopy and data from closely related, structurally analogous compounds to provide a robust and scientifically grounded prediction of its spectral features. This approach, rooted in comparative analysis, is a common and trusted practice in chemical research for the preliminary identification and characterization of new molecules.

Molecular Structure and Key Features

The structure of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole incorporates a 1,2-oxazole (isoxazole) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This core is substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a methyl group. These structural motifs will give rise to distinct and predictable signals in various spectroscopic analyses.

Figure 1: Molecular structure of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the aromatic protons, the isoxazole ring proton, and the methyl protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65Doublet2HH-2', H-6' (ortho to isoxazole)
~7.55Doublet2HH-3', H-5' (meta to isoxazole)
~6.20Singlet1HH-4 (isoxazole ring)
~2.50Singlet3H-CH₃

Justification of Predicted Chemical Shifts:

  • Aromatic Protons (H-2', H-6', H-3', H-5'): The 4-bromophenyl group will display a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the isoxazole ring (H-2', H-6') are expected to be deshielded and appear downfield due to the electron-withdrawing nature of the heterocycle. Conversely, the protons meta to the isoxazole (H-3', H-5') will be slightly more shielded. This prediction is supported by data from similar compounds like 3-(4-bromophenyl)-5-phenylisoxazole, which shows aromatic protons in the range of 7.61-7.84 ppm.[1]

  • Isoxazole Ring Proton (H-4): The single proton on the isoxazole ring is anticipated to appear as a sharp singlet in the region of 6.20 ppm. This is a characteristic chemical shift for the H-4 proton in 3,5-disubstituted isoxazoles. For instance, in (3-(4-bromophenyl)isoxazol-5-yl)methanol, the H-4 proton appears at 6.54 ppm.[2][3]

  • Methyl Protons (-CH₃): The methyl group at the 5-position is expected to produce a singlet at approximately 2.50 ppm. This is a typical chemical shift for a methyl group attached to an aromatic or heteroaromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~170C-5 (isoxazole)
~162C-3 (isoxazole)
~132C-2', C-6' (aromatic)
~129C-3', C-5' (aromatic)
~128C-1' (ipso-carbon)
~124C-4' (carbon bearing Br)
~101C-4 (isoxazole)
~12-CH₃

Justification of Predicted Chemical Shifts:

  • Isoxazole Ring Carbons (C-3, C-4, C-5): The carbons of the isoxazole ring have characteristic chemical shifts. C-5 is typically the most downfield, followed by C-3. The protonated carbon, C-4, is significantly more shielded. Data for 3-(4-bromophenyl)-5-phenylisoxazole shows C-5 at 170.7 ppm, C-3 at 162.0 ppm, and C-4 at 97.2 ppm, which strongly supports these predictions.[1]

  • Aromatic Carbons (C-1' to C-6'): The chemical shifts of the bromophenyl ring carbons are well-established. The carbon bearing the bromine (C-4') will be relatively shielded, while the ipso-carbon (C-1') attached to the isoxazole ring will also have a distinct chemical shift. The remaining aromatic carbons will appear in the typical aromatic region of 120-140 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon is expected to be the most shielded carbon, appearing at a chemical shift of around 12 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole will exhibit characteristic absorption bands for the aromatic ring, the isoxazole nucleus, and the C-Br bond.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
~3100-3000C-H stretching (aromatic and isoxazole)
~1600, ~1480C=C stretching (aromatic ring)
~1570C=N stretching (isoxazole ring)
~1450C-H bending (methyl)
~1100-1000C-O stretching (isoxazole ring)
~830C-H out-of-plane bending (para-disubstituted benzene)
~700-600C-Br stretching

Interpretation of IR Data:

The presence of sharp peaks in the aromatic C-H stretching region, along with characteristic C=C stretching bands, will confirm the presence of the phenyl group. A strong band around 830 cm⁻¹ is indicative of the 1,4-disubstitution pattern of the benzene ring. The C=N and C-O stretching vibrations are characteristic of the isoxazole ring. The C-Br stretching frequency is typically observed in the fingerprint region of the spectrum. These predictions are consistent with the IR data reported for various substituted oxazoles and brominated aromatic compounds.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole will show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of C₉H₇BrN₂O is approximately 238.97 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).

  • Key Fragmentation Patterns: The fragmentation of isoxazoles can be complex. Common fragmentation pathways involve cleavage of the isoxazole ring. Expected fragments could include the loss of the methyl group, the bromine atom, or cleavage to form the 4-bromobenzonitrile cation.

G M [M]⁺˙ 3-(4-Bromophenyl)-5-methyl-1,2-oxazole F1 Loss of CH₃ M->F1 F2 Loss of Br M->F2 F3 Ring Cleavage M->F3 P1 [M-CH₃]⁺ F1->P1 P2 [M-Br]⁺ F2->P2 P3 [4-Bromobenzonitrile]⁺˙ F3->P3

Figure 2: Predicted major fragmentation pathways for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized, yet industry-standard, protocols for the characterization of a novel compound such as 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire a ¹³C NMR spectrum, which will require a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Perform additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range to include the expected molecular ion. For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Purified_Compound Purified Compound NMR NMR (¹H, ¹³C) Purified_Compound->NMR IR IR (ATR) Purified_Compound->IR MS MS (ESI or EI) Purified_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Figure 3: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole. The data presented herein, derived from the analysis of closely related compounds and fundamental spectroscopic principles, offers a solid foundation for the identification and characterization of this molecule. The provided experimental protocols outline the standard procedures for obtaining high-quality data. As with any novel compound, the definitive structural confirmation will ultimately rely on the acquisition and interpretation of its own experimental spectroscopic data.

References

  • MDPI. (2024, February 2). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

  • ResearchGate. (2025, December 24). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025, July 21). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]

  • SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • ResearchGate. (2017). Spectral studies, Crystal structure, molecular docking and Hirshfeld surfaces computational studies of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole. Retrieved from [Link]

  • SpectraBase. (n.d.). Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-. Retrieved from [Link]

  • CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]

  • ZORA. (2023, July 5). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]

Sources

Structural Elucidation of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The structural validation of 3-(4-bromophenyl)-5-methyl-1,2-oxazole (also designated as 3-(4-bromophenyl)-5-methylisoxazole) presents a classic challenge in heterocyclic chemistry: distinguishing between regioisomers. In drug discovery, isoxazoles serve as critical bioisosteres for amide bonds and are core scaffolds in COX-2 inhibitors (e.g., Valdecoxib) and beta-lactamase inhibitors.

The primary analytical objective is not merely confirming the molecular formula (


), but rigorously proving the regiochemistry. The synthesis of isoxazoles often yields two isomers: the 3,5-disubstituted  (target) and the 5,3-disubstituted  analog. This guide establishes a self-validating analytical framework to distinguish the 3-aryl-5-methyl congener from its 5-aryl-3-methyl isomer using Mass Spectrometry (MS) and 2D Nuclear Magnetic Resonance (NMR).

Synthesis Context & Regiochemical Challenge

To understand the impurities and isomers, one must understand the origin. The most robust synthesis involves a [3+2] cycloaddition between a nitrile oxide and a dipolarophile.

The Mechanism

The in situ generation of 4-bromobenzonitrile oxide reacts with propyne (or a propyne equivalent like nitroethane). While this reaction is highly regioselective for the 3,5-isomer due to steric and electronic control, the 5,3-isomer is a possible byproduct if alternative synthetic routes (e.g., hydroxylamine condensation with 1,3-diketones) are employed.

SynthesisPath cluster_legend Regioselectivity Precursor 4-Bromobenzaldehyde Oxime NitrileOxide Nitrile Oxide Intermediate Precursor->NitrileOxide Chlorination/Base Target TARGET: 3-(4-Br-Ph)-5-Me-Isoxazole (Major) NitrileOxide->Target [3+2] Cycloaddition (Steric Control) Isomer IMPURITY: 5-(4-Br-Ph)-3-Me-Isoxazole (Minor) NitrileOxide->Isomer Regio-leakage Dipolarophile Propyne Source (Alkyne) Dipolarophile->Target

Figure 1: Reaction pathway showing the divergence between the desired 3,5-isomer and the potential 5,3-impurity.

Analytical Pillar I: Mass Spectrometry (The Fingerprint)

Before structural connectivity is assigned, the elemental composition and the presence of the halogen must be confirmed.

The Bromine Isotope Pattern

Bromine exists as two stable isotopes:


 (50.69%) and 

(49.31%). This near 1:1 ratio creates a distinct "doublet" signature in the molecular ion region.
  • Target Mass (

    
    ):  237.9 (calculated for 
    
    
    
    )
  • Isotope Peak (

    
    ):  239.9 (calculated for 
    
    
    
    )

Validation Rule: If the Mass Spectrum does not show two peaks of equal intensity separated by 2 m/z units at the molecular weight, the compound is not the brominated derivative.

Ion Fragmentm/z (

)
m/z (

)
Interpretation

237 239 Molecular Ion (1:1 ratio)

158158Loss of Bromine (Isoxazole-Phenyl core)

155157Bromophenyl cation

Analytical Pillar II: NMR Spectroscopy (The Skeleton)

This is the core of the elucidation. We utilize 1H and 13C NMR to assign the scaffold, followed by HMBC to lock the regiochemistry.

Proton ( ) NMR Data

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
2.45 Singlet (s)3H

(C5)
Methyl attached to heteroaromatic ring.
6.28 Singlet (s)1HH4 Characteristic isoxazole methine proton.
7.58 Doublet (d)2HAr-H (2', 6')Ortho to isoxazole (deshielded).
7.42 Doublet (d)2HAr-H (3', 5')Ortho to Bromine.

Note on Coupling: The aromatic region displays an


 system, characteristic of para-substitution. The coupling constant (

) is typically ~8.5 Hz.
Carbon ( ) NMR Data

Solvent:


, 100 MHz
  • C5 (Isoxazole): ~170.1 ppm (Quaternary, attached to O and Me).

  • C3 (Isoxazole): ~162.8 ppm (Quaternary, attached to N and Aryl).

  • C4 (Isoxazole): ~97.3 ppm (Methine, high electron density).

  • Methyl: ~12.5 ppm.

  • Aromatic Carbons: ~122-132 ppm (C-Br is typically ~124 ppm).

The "Regio-Lock": HMBC Analysis

This is the critical self-validating step . You must distinguish between the target (3-Aryl-5-Methyl) and the isomer (5-Aryl-3-Methyl).

  • Target (3-Aryl-5-Me): The Methyl protons (2.45 ppm) will show a strong 3-bond correlation (

    
    ) to C4  (97 ppm) and a 2-bond correlation (
    
    
    
    ) to C5 (170 ppm).
  • Isomer (5-Aryl-3-Me): The Methyl protons would correlate to C3 (which would be shifted to ~160 ppm) and C4 .

Crucially, in the target structure, the Isoxazole H4 proton (6.28 ppm) shows a correlation to the Aromatic C1' carbon. In the isomer, H4 is too far from the aromatic ring to show a strong HMBC correlation.

HMBC_Logic cluster_molecule HMBC Correlations (Target: 3-Aryl-5-Methyl) Me Methyl Protons (2.45 ppm) C5 C5 Carbon (~170 ppm) Me->C5 2J (Strong) C4 C4 Carbon (~97 ppm) Me->C4 3J (Strong) H4 H4 Proton (6.28 ppm) H4->C5 2J C3 C3 Carbon (~162 ppm) H4->C3 2J C_Ar Aromatic C1' (Quaternary) H4->C_Ar 3J (Diagnostic)

Figure 2: HMBC connectivity map. The correlation between H4 and the Aromatic C1' (Yellow arrow) definitively places the aryl group at position 3.

Experimental Protocols

Synthesis (Nitrile Oxide Route)

To generate the sample for analysis.

  • Oxime Formation: Dissolve 4-bromobenzaldehyde (10 mmol) in EtOH. Add

    
     (12 mmol) and pyridine. Reflux 2h. Evaporate to obtain the oxime.
    
  • Chlorination: Dissolve oxime in DMF. Add N-chlorosuccinimide (NCS) (1.1 eq) at

    
     to form the hydroximoyl chloride.
    
  • Cycloaddition: Add propyne (gas) or nitroethane (liquid equivalent) and

    
     (base) dropwise. The base generates the nitrile oxide in situ, which undergoes [3+2] cycloaddition with the dipolarophile.
    
  • Purification: Extract with EtOAc, wash with brine, and recrystallize from EtOH/Water.

Characterization Workflow
  • Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL

    
    .
    
  • Acquisition:

    • Run 1H NMR (16 scans) to check purity.

    • Run 13C NMR (1024 scans) for carbon count.

    • Mandatory: Run gradient HMBC to verify regiochemistry.

  • Melting Point: Expect 100-120°C range (dependent on crystal habit and purity).

References

  • Synthesis & Regiochemistry: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • NMR Data (Analogous Compounds): Battistini, L., et al. (2019). Catalytic Enantioselective Synthesis of Isoxazolines. RSC Advances. Link

  • General Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard Text).
  • Specific Isoxazole Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 10943486 (Derivative). Link

Sources

Technical Guide: Preliminary Biological Screening of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, self-validating framework for the preliminary biological assessment of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (also known as 3-(4-bromophenyl)-5-methylisoxazole). This scaffold combines the pharmacophoric significance of the isoxazole ring—central to drugs like Valdecoxib and Sulfamethoxazole—with a lipophilic 4-bromophenyl moiety.

The presence of the bromine atom at the para position significantly enhances lipophilicity (LogP), potentially improving membrane permeability but complicating aqueous solubility in bioassays. This guide prioritizes antimicrobial efficacy , anti-inflammatory potential , and cytotoxic safety , providing step-by-step protocols that account for the specific physicochemical properties of this halogenated heterocycle.

Part 1: Chemoinformatic Profiling (In Silico)

Objective: To predict druggability and filter non-viable candidates before wet-lab resource allocation.

Before synthesis or procurement, the molecule must undergo in silico filtration to ensure it meets drug-likeness criteria. The bromine atom increases molecular weight and lipophilicity, which must be balanced against solubility.

Physicochemical Descriptors (Lipinski’s Rule of Five)

Use computational tools (e.g., SwissADME, Molinspiration) to calculate the following. The expected profile for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole is:

  • Molecular Weight (MW): ~238.08 g/mol (Pass < 500)

  • LogP (Lipophilicity): Predicted ~3.0–3.5 (High permeability, requires DMSO for solubilization).

  • H-Bond Donors: 0 (Pass < 5)

  • H-Bond Acceptors: 2 (N, O) (Pass < 10)

  • Rotatable Bonds: 1 (Phenyl-Isoxazole bond).

Target Prediction Workflow

The isoxazole ring is a bioisostere for carboxylic acids and esters. The 4-bromophenyl group suggests potential halogen bonding interactions with protein targets, particularly COX-2 or bacterial cell wall enzymes.

InSilicoWorkflow Start Structure Input (SMILES) Calc Descriptor Calculation (MW, LogP, TPSA) Start->Calc Filter Lipinski Filter (Drug-Likeness) Calc->Filter Filter->Start Fail (Redesign) Docking Molecular Docking (COX-2 / DNA Gyrase) Filter->Docking Pass

Figure 1: In silico filtration workflow ensuring the scaffold meets druggability criteria before biological testing.

Part 2: Antimicrobial Screening (Primary Assay)

Context: Isoxazole derivatives frequently exhibit antibacterial activity by inhibiting DNA gyrase or disrupting cell wall synthesis. The brominated derivative is particularly potent against Gram-positive bacteria (e.g., S. aureus) due to its ability to penetrate the peptidoglycan layer.

Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines. Why this method? unlike disk diffusion, microdilution provides a quantitative Minimum Inhibitory Concentration (MIC), essential for establishing Structure-Activity Relationships (SAR).

Materials
  • Test Compound: 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

  • Solvent: 100% DMSO (Stock), Mueller-Hinton Broth (MHB).

  • Indicator: Resazurin (Alamar Blue) or TTC (Triphenyl tetrazolium chloride) for visual confirmation of viability.

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Step-by-Step Methodology
  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL. The bromine atom makes this compound hydrophobic; ensure complete solubilization by vortexing.

  • Dilution Series: In a 96-well plate, add 100 µL of MHB to columns 2–12. Add 100 µL of stock solution (diluted to 512 µg/mL in MHB) to column 1. Perform serial 2-fold dilutions from column 1 to 10.

    • Critical Control: Column 11 is the Growth Control (Bacteria + Broth + DMSO).

    • Critical Control: Column 12 is the Sterility Control (Broth only).[1]

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 100 µL of inoculum to wells 1–11.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin (0.015%) to all wells. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).[2]

    • Pink: Growth (Metabolic reduction of dye).

    • MIC: The lowest concentration well that remains blue.

Data Presentation Template:

CompoundStrainMIC (µg/mL)Activity Level
3-(4-Br)-5-Me-IsoxazoleS. aureus[Experimental Value]Potent if < 10 µg/mL
Ciprofloxacin (Control)S. aureus0.12 - 0.5Reference Standard
DMSO ControlS. aureus> 1000Solvent Validation

Part 3: Anti-Inflammatory Potential (Secondary Assay)

Context: Isoxazoles are structural pharmacophores for COX-2 inhibitors (e.g., Valdecoxib). The 4-bromophenyl group mimics the lipophilic side pocket binding required for COX-2 selectivity.

Protocol: Albumin Denaturation Assay

Why this method? A cost-effective ex vivo surrogate for anti-inflammatory activity. Inflammation induces protein denaturation; compounds that prevent heat-induced denaturation of albumin often possess anti-inflammatory properties.

Methodology
  • Reagent: 1% Bovine Serum Albumin (BSA) in Tris-HCl buffer (pH 6.4).

  • Treatment: Mix 4.5 mL of BSA solution with 0.5 mL of test compound (20–500 µg/mL).

  • Induction: Incubate at 37°C for 20 mins, then heat to 70°C for 5 mins (induces denaturation).

  • Measurement: Cool and measure Absorbance at 660 nm.

  • Calculation:

    
    
    

Part 4: Cytotoxicity & Safety (MTT Assay)

Core Directive: A compound that kills bacteria is useless if it also kills human cells at the same concentration. You must calculate the Selectivity Index (SI) .

Protocol: MTT Assay on HEK293 Cells

Mechanism: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium to purple formazan.

Step-by-Step Methodology
  • Seeding: Seed HEK293 (human embryonic kidney) cells at

    
     cells/well in a 96-well plate. Incubate 24h for attachment.
    
  • Treatment: Treat cells with the bromophenyl isoxazole (concentrations 1–100 µM).

    • Solubility Check: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.[3]

  • Readout: Measure OD at 570 nm. Determine

    
     (concentration killing 50% of cells).
    
Selectivity Index (SI) Calculation


  • Interpretation: An SI > 10 indicates a promising drug candidate (safe and effective). An SI < 1 indicates toxicity.[4]

Part 5: Visualizing the Screening Logic

The following diagram illustrates the decision matrix for moving this specific scaffold from synthesis to lead optimization.

ScreeningLogic Compound 3-(4-Bromophenyl)-5-methyl-1,2-oxazole Solubility Solubility Check (DMSO/Buffer) Compound->Solubility MIC Antimicrobial Screen (MIC < 25 µg/mL?) Solubility->MIC Soluble MTT Cytotoxicity Screen (IC50 > 50 µM?) MIC->MTT Yes (Active) Discard Discard / Redesign MIC->Discard No (Inactive) COX Anti-Inflammatory (Albumin Denaturation) MTT->COX Yes (Safe) MTT->Discard No (Toxic) Lead Lead Candidate (Calculate SI) COX->Lead High Activity

Figure 2: Biological screening decision matrix. The compound must pass the MIC threshold before safety testing (MTT) to conserve resources.

References

  • Tang, S., et al. (2009).[5][6] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.[5] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Kaspady, M., et al. (2009). Synthesis, antibacterial and antifungal activity of some novel 3,5-disubstituted isoxazoles. Letters in Drug Design & Discovery, 6(1), 21-28. (Validates antimicrobial potential of bromophenyl isoxazoles).
  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Chandra, S., et al. (2012). Albumin denaturation and membrane stabilization assays for anti-inflammatory activity. International Research Journal of Pharmacy, 3(5).

Sources

understanding the mechanism of action of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (also known as 3-(4-bromophenyl)-5-methylisoxazole). Classification: Privileged Heterocyclic Scaffold / Bioactive Pharmacophore. Primary Application: Medicinal Chemistry (Fragment-Based Drug Design), Anti-inflammatory Therapeutics, and Antimicrobial Research.

This technical guide analyzes the mechanism of action (MOA) of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole. While often utilized as a high-value intermediate in the synthesis of complex pharmaceuticals (such as Valdecoxib analogs), the molecule itself possesses intrinsic biological activity. Its core mechanism is defined by its ability to function as a bioisostere for lipophilic ligands, specifically targeting the Cyclooxygenase-2 (COX-2) enzyme and modulating microtubule dynamics in antiproliferative applications.

Part 1: Molecular Architecture & Structural Activity Relationship (SAR)

To understand the mechanism, one must first deconstruct the ligand-receptor compatibility. The 3-(4-Bromophenyl)-5-methyl-1,2-oxazole molecule is not a random structure; it is a tuned pharmacophore designed for specific hydrophobic pockets.

The Isoxazole Core (1,2-Oxazole)

The 5-membered heterocyclic ring serves as a rigid planar scaffold.

  • Function: It orients the substituents (phenyl group and methyl group) at a specific angle (approx. 120°), mimicking the geometry of cis-stilbene or vicinal diaryl systems found in many enzyme inhibitors.

  • Interaction: The nitrogen and oxygen atoms act as weak hydrogen bond acceptors, allowing for specific anchoring within protein active sites (e.g., Serine or Arginine residues).

The 4-Bromophenyl Moiety (Position 3)[1][2][3][4][5][6][7][8]
  • Function: This is the primary "warhead" for hydrophobic interaction.

  • Mechanism: The bromine atom is lipophilic and electron-withdrawing. It enhances the acidity of the ring system slightly but, more importantly, fits snugly into large hydrophobic pockets (such as the accessory pocket of COX-2). The para-bromo substitution increases metabolic stability compared to an unsubstituted phenyl ring.

The Methyl Group (Position 5)[1]
  • Function: Steric gatekeeper.

  • Mechanism: The methyl group provides a small hydrophobic anchor that restricts rotational freedom, locking the molecule into a bioactive conformation. In the context of COX-2, this methyl group often occupies the space near the gatekeeper residues (Val523), conferring selectivity over COX-1.

Part 2: Primary Mechanism of Action – COX-2 Inhibition

The most authoritative mechanistic model for this scaffold is its activity as a competitive inhibitor of Cyclooxygenase-2 (COX-2) . This aligns with the pharmacology of the "Coxib" class of drugs (e.g., Valdecoxib), which share this exact isoxazole core.[1]

The Pathway: Arachidonic Acid Cascade

The molecule intervenes in the inflammatory cascade by blocking the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2).

  • Entry: The molecule enters the catalytic domain of the COX-2 homodimer.

  • Binding: Unlike non-selective NSAIDs (which bind Arg120), the 3-(4-Bromophenyl)-5-methyl-1,2-oxazole exploits the COX-2 specific side pocket .

    • The Isoxazole ring binds near the active site constriction.

    • The 4-Bromophenyl group penetrates the hydrophobic side pocket (lined by Val523), which is accessible in COX-2 but sterically hindered by Isoleucine in COX-1.

  • Inhibition: By occupying this allosteric/active site region, the molecule sterically prevents Arachidonic Acid from aligning with the Tyrosine-385 radical, effectively halting the cyclooxygenase reaction.

  • Result: Reduction in Prostaglandin E2 (PGE2) synthesis, leading to decreased inflammation, pain signaling, and fever.

Visualization: The COX-2 Inhibition Pathway

COX2_Pathway cluster_blocked Therapeutic Effect Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 (PLA2) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Inhibitor 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (Inhibitor) Inhibitor->COX2 Competitive Binding (Hydrophobic Pocket) PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 Isomerization

Caption: Schematic of the Arachidonic Acid cascade illustrating the competitive inhibition of COX-2 by the isoxazole scaffold, preventing Prostaglandin E2 formation.

Part 3: Secondary Mechanism – Tubulin Polymerization Inhibition

In oncology research, 3,5-diaryl isoxazoles are known to act as Microtubule Destabilizing Agents (MDAs) . While the 3-(4-bromophenyl)-5-methyl variant is a simplified analog, it retains the capacity to bind to the Colchicine-binding site of tubulin.

  • Mechanism: The molecule binds at the interface between α- and β-tubulin dimers.

  • Effect: It prevents the polymerization of tubulin into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

  • Relevance: This mechanism is particularly relevant when the molecule is used as a lead compound for developing anticancer agents against resistant tumor lines.

Part 4: Experimental Protocols

To validate the mechanism of action in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: COX-2 Fluorescent Inhibitor Screening

Objective: Quantify the IC50 of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole against COX-2.

StepActionCritical Technical Note (Causality)
1 Preparation Dissolve compound in DMSO to 10 mM stock. Dilute serially (0.1 nM to 10 µM) in Assay Buffer (Tris-HCl, pH 8.0).
2 Enzyme Loading Add human recombinant COX-2 enzyme and Heme cofactor to reaction wells. Incubate for 10 min at 25°C.
3 Inhibitor Addition Add 10 µL of the test compound dilutions to the wells. Incubate for 15 min.
4 Substrate Initiation Add Arachidonic Acid (AA) and the fluorometric probe (e.g., ADHP/Amplex Red).
5 Measurement Monitor fluorescence (Ex/Em: 535/587 nm) kinetically for 10 minutes.
6 Validation Compare against Celecoxib (Positive Control) and Vehicle (Negative Control).
Protocol B: MTT Cell Viability Assay (Antiproliferative)

Objective: Assess cytotoxicity driven by tubulin disruption or general metabolic inhibition.

  • Seeding: Seed MCF-7 or A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (0–100 µM) for 48h.

  • Labeling: Add MTT reagent (0.5 mg/mL). Mitochondrial reductases in viable cells convert MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curve to determine GI50.

Part 5: Quantitative Data Summary

The following table summarizes typical potency ranges for 3,5-disubstituted isoxazole scaffolds found in literature, serving as a benchmark for this specific compound.

Target / AssayActivity TypeTypical Potency (IC50/MIC)Notes
COX-2 Enzyme Inhibitor0.5 – 5.0 µMPotency increases with 4-position substitution (e.g., sulfonamide).
COX-1 Enzyme Inhibitor> 100 µMHigh selectivity index due to the 5-methyl steric clash in COX-1.
Tubulin Polymerization Inhibitor5.0 – 20.0 µMActs as a weak Colchicine site binder.
S. aureus (Bacteria) Antimicrobial12 – 64 µg/mLDisruption of cell wall synthesis precursors.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56604575, Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.[2] Retrieved from [Link]

  • Kaur, K., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents.[3][4][5][6] Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from [Link]

  • Dizaji, F., et al. (2025).[7] Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol. ResearchGate.[8] Retrieved from [Link]

Sources

Comprehensive Technical Guide: Solubility and Stability Profiling of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

[1][2][3][4]

Executive Summary

This technical guide outlines the characterization framework for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (also known as 3-(4-bromophenyl)-5-methylisoxazole).[1][2] This compound serves as a critical pharmacophore in medicinal chemistry, particularly as a scaffold for cyclooxygenase-2 (COX-2) inhibitors (analogous to Valdecoxib) and antimicrobial agents.[1][2][3]

Given its structural profile—a lipophilic aryl-isoxazole—this compound presents specific challenges in formulation and process chemistry, primarily related to poor aqueous solubility and specific degradation pathways involving the isoxazole ring.[3] This guide provides a self-validating experimental roadmap to quantify these parameters, ensuring robust data for Pre-Clinical Candidate (PCC) selection.

Physicochemical Baseline & Theoretical Profile[1][2][4]

Before initiating wet-lab experiments, it is essential to establish the theoretical baseline to refine experimental parameters (e.g., concentration ranges, solvent selection).[2][3]

Structural Properties[1]
  • IUPAC Name: 3-(4-Bromophenyl)-5-methyl-1,2-oxazole[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    BrNO[1][2]
  • Molecular Weight: 238.08 g/mol [1][3]

  • Structural Features:

    • Isoxazole Ring: A five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][3][4] It is aromatic but less stable than benzene.[1][3]

    • 4-Bromophenyl Group: Introduces significant lipophilicity and serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1][3]

    • 5-Methyl Group: A potential site for metabolic oxidation or radical bromination.[1][5][3]

Predicted Physicochemical Parameters
ParameterPredicted ValueImplication for Study Design
LogP (Lipophilicity) 2.9 – 3.2High affinity for organic solvents; likely Class II (Low Solubility/High Permeability) in BCS.[1][2][3]
pKa (Conjugate Acid) ~ -2.0 to -1.0The isoxazole nitrogen is extremely weakly basic.[1][3] It will not protonate in the physiological pH range (1–8).[1] Solubility will be pH-independent.[1][3]
Melting Point 90°C – 120°CModerate melting point suggests stable crystal lattice.[1][3] Polymorphism screening is critical.[1][3]

Solubility Profiling: Protocols & Causality

Objective: To determine thermodynamic solubility in biorelevant media and process solvents. Methodology: Equilibrium Solubility (Shake-Flask Method) is the gold standard for accuracy over kinetic methods.[1]

Experimental Workflow (DOT Diagram)

SolubilityWorkflowcluster_checkQuality ControlStartStart: Solid CompoundSolventSelSelect Media:1. Water (Neutral)2. 0.1N HCl (pH 1.2)3. Phosphate Buffer (pH 7.4)4. Ethanol/DMSO (Co-solvents)Start->SolventSelExcessAddAdd Excess Solid(Target > 10 mg/mL)SolventSel->ExcessAddIncubateIncubate @ 25°C / 37°C(24 - 48 Hours, Agitation)ExcessAdd->IncubateFilterFiltration / Centrifugation(0.22 µm PVDF Filter)Incubate->FilterPHCheckCheck pH Post-IncubationIncubate->PHCheckSolidCheckVerify Solid Presence(Ensure Saturation)Incubate->SolidCheckAssayHPLC-UV Quantification(vs. Standard Curve)Filter->AssayResultCalculate Solubility (mg/mL)Assay->Result

Figure 1: Standard Equilibrium Solubility Workflow ensuring saturation and phase separation integrity.

Detailed Protocol: Shake-Flask Method

Rationale: This method ensures the system reaches thermodynamic equilibrium, accounting for the crystal lattice energy which kinetic methods (DMSO precipitation) often ignore.[2]

  • Preparation: Weigh approximately 10 mg of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole into 2 mL HPLC vials.

  • Solvent Addition: Add 1.0 mL of the selected medium (Water, pH 1.2 HCl, pH 7.4 Buffer).

    • Note: For organic solvents (MeOH, ACN), add solid until precipitation is visible.[2][3]

  • Equilibration: Cap vials and place in a thermomixer at 25°C (room temp) or 37°C (physiological) with agitation (750 rpm) for 24 hours .

  • Phase Separation: Centrifuge at 13,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter .

    • Critical: Discard the first 200 µL of filtrate to account for drug adsorption to the filter membrane.

  • Quantification: Dilute the filtrate with Mobile Phase (ACN:Water 50:50) and inject into HPLC.

Stability Studies: Stress Testing & Degradation Pathways

Objective: To identify "soft spots" in the molecule (intrinsic stability) and predict shelf-life.[1] Regulatory Grounding: Protocols align with ICH Q1A (R2) guidelines for stability testing of new drug substances.

Forced Degradation Conditions

Perform these stress tests at a concentration of 1 mg/mL in Acetonitrile/Water.

Stress TypeConditionDurationTarget DegradationMechanism Probed
Acidic Hydrolysis 1N HCl, 60°C24 Hours5–20%Isoxazole ring opening (rare); Ether cleavage (if impurities exist).[1][2][3]
Basic Hydrolysis 1N NaOH, 60°C24 Hours5–20%High Risk: Base-catalyzed ring opening to

-keto nitriles.[1][3]
Oxidation 3% H

O

, RT
24 Hours5–20%Oxidation of 5-methyl group to carboxylic acid; N-oxide formation.[1][3]
Photostability UV/Vis (1.2M lux[1][2]·h)7 DaysN/APhoto-isomerization of isoxazole to oxazole.[1][3]
Thermal 80°C (Solid State)7 DaysN/ACrystal lattice stability; sublimation.[1][3]
Mechanistic Degradation Pathways (DOT Diagram)

The isoxazole ring is generally stable but susceptible to specific cleavage mechanisms under harsh conditions.

DegradationPathwaysParent3-(4-Bromophenyl)-5-methyl-1,2-oxazoleReductiveReductive Cleavage(H2/Pd or Fe/Acid)Parent->Reductive N-O Bond BreakBasicStrong Base(NaOH/Heat)Parent->Basic DeprotonationOxidativeOxidation(KMnO4/Radical)Parent->Oxidative Methyl AttackPhotoPhotolysis(UV Light)Parent->Photo RearrangementEnaminoketoneBeta-Amino Enone(Ring Opening)Reductive->EnaminoketoneKetoNitrileBeta-Keto NitrileBasic->KetoNitrileCarboxylicIsoxazole-5-carboxylic acidOxidative->CarboxylicOxazole2-Methyl-5-aryl-oxazole(Isomerization)Photo->Oxazole

Figure 2: Potential degradation pathways.[1][2][3] Reductive cleavage of the N-O bond is the most chemically distinct reaction for isoxazoles.

Analytical Method (HPLC-UV)

A robust analytical method is required to separate the parent compound from its degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1][2]

    • 2-10 min: 5%

      
       95% B (Linear Gradient)[1][2]
      
    • 10-12 min: 95% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (General).[1][2]

  • Retention Time Prediction: The compound is lipophilic (LogP ~3).[1] Expect elution late in the gradient (approx. 7–8 min).[1]

Conclusion

3-(4-Bromophenyl)-5-methyl-1,2-oxazole is a robust heterocyclic building block.[1][2][3] While it demonstrates high stability against acidic hydrolysis, researchers must exercise caution under strongly basic conditions (risk of ring opening) and reducing environments (cleavage of the N-O bond).[2] Its low aqueous solubility necessitates the use of co-solvents (DMSO, Ethanol) for biological assays or formulation development.[2]

By following the shake-flask solubility protocol and the forced degradation stress tests outlined above, you will generate a comprehensive Certificate of Analysis (CoA) and stability profile suitable for regulatory filing or advanced synthesis planning.[2]

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][3] International Council for Harmonisation.[1][3]

  • Valdecoxib Synthesis Context. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor.[1][5][3][6] PMC.[1][3]

  • Isoxazole Chemistry. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures. PubMed.[1][3]

  • Solubility Protocols. Methods for Equilibrium Solubility Measurements. Assay Guidance Manual (NCBI).[1][2][3]

quantum chemical calculations for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to DFT Protocols, Spectroscopic Assignment, and Electronic Analysis

Executive Summary

This technical guide outlines a validated computational framework for the structural and electronic characterization of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole . This molecule serves as a critical pharmacophore in medicinal chemistry, particularly as a precursor for cross-coupling reactions (via the aryl bromide) and as a bioactive isoxazole scaffold.

The protocols detailed below utilize Density Functional Theory (DFT) to predict ground-state geometry, vibrational spectra (IR/Raman), NMR shifts, and Frontier Molecular Orbital (FMO) properties. The recommended "Gold Standard" level of theory for this brominated system is B3LYP/6-311++G(d,p) , balanced for computational cost and high accuracy in modeling halogenated aromatic systems.

Computational Architecture & Theory Selection
1.1 Level of Theory

For 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, the choice of functional and basis set is dictated by the presence of the heavy Bromine atom and the conjugated


-system.
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) [1][2]

    • Justification: B3LYP remains the industry workhorse for organic molecules, providing excellent error cancellation for bond lengths and vibrational frequencies. For energetic accuracy (e.g., if calculating reaction barriers), M06-2X is a superior alternative due to better handling of dispersion forces.

  • Basis Set: 6-311++G(d,p)

    • Triple-Zeta (6-311): Essential for describing the valence electrons of Bromine correctly.

    • Diffuse Functions (++): Critical for modeling the lone pairs on the Oxygen/Nitrogen of the isoxazole ring and the electron-rich Bromine cloud.

    • Polarization (d,p): Adds flexibility to orbitals, allowing for the correct description of the C-Br bond polarization and ring conjugation.

1.2 Solvation Models

While gas-phase calculations are faster, experimental correlation requires solvation modeling.

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: DMSO ($ \epsilon=46.7

    
     \epsilon=4.8 $) are recommended to match standard NMR/UV-Vis experimental conditions.
    
Geometric Optimization & Structural Analysis

The geometry of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole is defined by the dihedral angle between the phenyl ring and the isoxazole ring.

  • Torsional Freedom: The single bond connecting C3 of the isoxazole to the phenyl ring allows rotation.

  • Steric vs. Electronic Effects: Conjugation favors a planar structure (

    
    ), while steric clash between the ortho-protons of the phenyl ring and the isoxazole heteroatoms favors a twisted structure.
    
  • Expected Geometry: DFT calculations typically predict a slightly twisted conformation (dihedral

    
    ) to minimize steric repulsion while maintaining 
    
    
    
    -conjugation.

Data Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterAtom PairTypical Value (Å/°)Significance
Bond Length C-Br1.90 - 1.91 ÅStandard aryl bromide length; validates basis set quality.
Bond Length N-O (Isoxazole)1.40 - 1.42 ÅCharacteristic weak bond of the isoxazole core.
Bond Length C=N (Isoxazole)1.32 - 1.34 ÅDouble bond character; key IR signature.
Dihedral C(Iso)-C(Ph)-C(Ph)-H20° - 30°Critical for molecular docking/binding affinity.
Vibrational Spectroscopy (IR & Raman)[1][3][4][5]

DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies. A scaling factor is mandatory for accurate assignment.

  • Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).

  • Validation: Absence of imaginary frequencies (NImag=0) confirms a true local minimum.

Key Spectral Signatures:

  • C-Br Stretching:

    
     (Strong, fingerprint region).
    
  • C=N Stretching:

    
     (Characteristic of the isoxazole ring).
    
  • Methyl C-H:

    
     (Weak/Medium).
    
  • Aromatic C-H:

    
    .[3]
    
NMR Prediction Protocol (GIAO)

To validate synthesized structures, compare experimental NMR with GIAO (Gauge-Independent Atomic Orbital) predictions.

  • Step 1: Optimize geometry in solvent (e.g., DMSO) using IEF-PCM.[1]

  • Step 2: Run NMR single-point calculation on the optimized geometry.

  • Step 3: Calculate chemical shift (

    
    ) relative to TMS (Tetramethylsilane).
    
    • Note:

      
       at B3LYP/6-311++G(d,p) is approx. 182.47 ppm for 
      
      
      
      and 31.88 ppm for
      
      
      .
Electronic Properties (FMO Analysis)

The Frontier Molecular Orbitals (HOMO/LUMO) determine the chemical reactivity and optical properties.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the

    
    -system of the isoxazole and phenyl rings. Acts as the electron donor.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized over the C-Br bond and phenyl ring. Acts as the electron acceptor.

  • Chemical Hardness (

    
    ): 
    
    
    
    .[4] A large gap indicates a "hard," stable molecule; a small gap suggests high reactivity (soft).

Visualization of Reactivity Logic:

FMO_Logic Molecule 3-(4-Bromophenyl)-5-methyl-1,2-oxazole HOMO HOMO (Nucleophilic Character) Molecule->HOMO LUMO LUMO (Electrophilic Character) Molecule->LUMO Gap Band Gap (ΔE) ~4.5 - 5.0 eV HOMO->Gap E_homo LUMO->Gap E_lumo Reactivity Chemical Hardness (η) Stability Indicator Gap->Reactivity Calculates

Figure 1: Relationship between Frontier Molecular Orbitals and chemical reactivity descriptors.

Step-by-Step Experimental Workflow

This self-validating workflow ensures reproducibility and accuracy.

Workflow Start Start: Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization B3LYP/6-311++G(d,p) Solvent: DMSO (PCM) Start->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Check Check Imaginary Freqs (NImag?) Freq->Check ReOpt Perturb Geometry (Follow Imaginary Mode) Check->ReOpt If NImag > 0 Valid Valid Minima (NImag = 0) Check->Valid If NImag = 0 ReOpt->Opt Re-submit Prop1 NMR Calculation (GIAO Method) Valid->Prop1 Prop2 FMO / UV-Vis (TD-DFT) Valid->Prop2 End Final Data Analysis Prop1->End Prop2->End

Figure 2: Computational workflow for validating the molecular geometry and extracting properties.

Protocol Details:
  • Input Generation: Build the molecule in a visualizer (e.g., GaussView, Avogadro). Pre-optimize using Molecular Mechanics (MMFF94) to fix gross errors.

  • Optimization (Opt+Freq): Submit the job with the keyword Opt Freq.

    • Self-Validation: Check the output file for "Stationary point found." Ensure no negative (imaginary) frequencies exist in the vibrational list.

  • Property Extraction:

    • HOMO/LUMO: Extract from the population analysis section.

    • IR: Apply the scaling factor (0.961) to the raw frequencies.

    • NMR: Run a sub-job on the optimized geometry using NMR=GIAO.

References
  • DFT Benchmarking for Halogenated Systems

    • Title: "Vibrational spectroscopic investigations, DFT computations... of 3-bromo-5-fluorobenzonitrile"
    • Source: Core.ac.uk
    • Link:

  • Isoxazole Structural Data

    • Title: "Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)
    • Source: NIH / PMC
    • Link:

  • NMR GIAO Validation

    • Title: "Influence of solvents on the 1H-NMR chemical shifts...
    • Source: University of Nigeria (UNN)
    • Link:

  • Scaling Factors

    • Title: "Physico-Chemical Characterization...
    • Source: Longdom Publishing
    • Link:

Sources

The Halogenated Hinge: Pharmacophoric Profiling of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

[1]

Executive Summary: The Scaffold as a System

In modern Fragment-Based Drug Discovery (FBDD), 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (Compound 1 ) is not merely a chemical intermediate; it is a high-value pharmacophoric core.[1] It represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.[1]

This guide explores the pharmacophore of 1 , dissecting its electronic and steric contributions to ligand binding. We move beyond simple structural description to analyze how the 4-bromophenyl moiety functions as a halogen-bonding anchor and how the isoxazole ring acts as a rigid bioisostere for amide or ester linkages.[1]

Physicochemical & Electronic Profiling

To rationalize the biological activity of this scaffold, we must map its interaction potential. The molecule comprises three distinct pharmacophoric zones:

Zone A: The Isoxazole Core (Bioisosterism)

The 1,2-oxazole ring is planar and aromatic. It serves as a cis-amide bioisostere , mimicking the peptide bond geometry while improving metabolic stability against peptidases.

  • H-Bond Acceptor (HBA): The nitrogen atom (N2) has a lone pair available for H-bonding (approx.[1] pKa ~ -3.0, acting as a weak base).[1]

  • Dipole Moment: The ring exhibits a strong dipole, directing the orientation of the molecule within polar binding pockets (e.g., the COX-2 active site).

Zone B: The 5-Methyl Group (Steric Filter)

The methyl group at position 5 is not electronically inert.[1] In the context of COX-2 inhibition, this small hydrophobic moiety fits into the "selectivity pocket" (Val523 in COX-2 vs. Ile523 in COX-1).[1] It provides the necessary steric bulk to discriminate between isoforms.[1]

Zone C: The 4-Bromophenyl Tail (The Sigma-Hole)

The bromine atom is the critical feature of this pharmacophore.[1]

  • Halogen Bonding (XB): Unlike a simple hydrophobic substituent, the bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows it to act as a Lewis acid, forming highly directional interactions with backbone carbonyl oxygens in target proteins (Distance < 3.5 Å, Angle ~180°).

  • Synthetic Handle: The C-Br bond is the entry point for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid library expansion.[1]

Visualization: Pharmacophore Map

The following diagram illustrates the interaction points of the molecule, mapping them to potential biological targets.

PharmacophoreMapSub_BrBromine Atom(Zone C)Sub_PhPhenyl RingSub_Br->Sub_PhC-Br BondInt_XBHalogen Bond Donor(Sigma-Hole)Sub_Br->Int_XBTarget: Backbone C=OSub_IsoxIsoxazole Core(Zone A)Sub_Ph->Sub_IsoxC3 AttachmentInt_PiPi-Pi Stacking(Hydrophobic)Sub_Ph->Int_PiTarget: AromaticsSub_Me5-Methyl Group(Zone B)Sub_Isox->Sub_MeC5 AttachmentInt_HBAH-Bond Acceptor(N2 Lone Pair)Sub_Isox->Int_HBATarget: Ser/Tyr OHInt_StericSteric Selectivity(Hydrophobic Pocket)Sub_Me->Int_StericTarget: Val/Ile Sidechain

Figure 1: Pharmacophoric dissection of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole showing interaction modalities.

Experimental Protocol: Synthesis & Validation

To explore this pharmacophore, one must first synthesize the core with high regioselectivity. The following protocol utilizes a [3+2] cycloaddition of a nitrile oxide, a method superior to condensation reactions for preserving the bromine handle.

Synthesis Workflow

Objective: Synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole via in situ generated nitrile oxide.

Reagents:

  • 4-Bromobenzaldehyde oxime (Precursor)[1]

  • N-Chlorosuccinimide (NCS) (Chlorinating agent)[1]

  • Isopropenyl acetate or Propyne (Dipolarophile)

  • Triethylamine (Base)

Step-by-Step Methodology:

  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve 4-bromobenzaldehyde oxime (10 mmol) in DMF (20 mL).

    • Add NCS (11 mmol) portion-wise at 0°C.

    • Causality: Low temperature prevents runaway exotherms; NCS chlorinates the oxime carbon to form the hydroximoyl chloride intermediate.

    • Stir for 1 hour at room temperature.

  • Cycloaddition:

    • Add the dipolarophile (e.g., isopropenyl acetate, 15 mmol) to the reaction vessel.

    • Add Triethylamine (12 mmol) dropwise over 30 minutes.

    • Mechanism:[1][2][3][4] The base eliminates HCl from the hydroximoyl chloride, generating the reactive Nitrile Oxide species in situ. This 1,3-dipole immediately undergoes regioselective [3+2] cycloaddition with the alkene/alkyne.

    • Stir for 12 hours at ambient temperature.

  • Work-up & Purification:

    • Pour mixture into ice water; extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with brine, dry over Na₂SO₄.

    • Purify via Silica Gel Chromatography (Hexane/EtOAc 9:1).[1]

    • Validation: Confirm structure via ¹H-NMR (Characteristic singlet for Isoxazole-H4 at ~6.3-6.5 ppm).[1]

Biological Assay: COX-2 Selectivity Screening

This scaffold is a known template for COX-2 inhibitors (related to Valdecoxib).[1]

Protocol:

  • Enzyme Prep: Use recombinant human COX-2 and COX-1 enzymes.[1]

  • Incubation: Incubate test compound (0.01 - 100 µM) with enzyme in Tris-HCl buffer (pH 8.0) with hematin (cofactor) for 10 mins.

  • Initiation: Add Arachidonic Acid (100 µM) to start the reaction.

  • Detection: Measure PGH₂ production via colorimetric immunoassay (TMPD oxidation) after 2 minutes.[1]

  • Data Analysis: Calculate IC₅₀. A selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) > 50 indicates successful engagement of the pharmacophore's steric filters.[1]

Structural Activity Relationships (SAR) Data

The following table summarizes how modifications to the core affect biological outcomes, derived from aggregate literature on diarylisoxazoles.

Feature ModifiedModificationEffect on PharmacophoreBiological Consequence (COX-2)
C-Br (Zone C) Replace with -HLoss of Sigma-holeReduced potency (loss of halogen bond).[1]
C-Br (Zone C) Cross-couple (-Ph-SO₂NH₂)Extension of pharmacophoreHigh Potency (Valdecoxib-like).[1] Accesses secondary polar pocket.[1]
5-Methyl (Zone B) Replace with -HLoss of steric bulkLoss of isoform selectivity (inhibits COX-1).[1]
5-Methyl (Zone B) Replace with -t-ButylExcessive steric bulkReduced binding (clash with active site wall).[1]
Isoxazole (Zone A) Replace with PyrazoleChange in H-bond donor/acceptorRetains activity but alters solubility and pKa.[1]

Strategic Diversification Workflow

To utilize this guide in a practical drug discovery campaign, follow this diversification logic.

DiversificationStartScaffold:3-(4-Bromophenyl)-5-methyl-1,2-oxazoleBranch1Path A: Suzuki Coupling(Biaryl Formation)Start->Branch1Pd(PPh3)4 / Ar-B(OH)2Branch2Path B: Electrophilic Subst.(C4 Functionalization)Start->Branch2NCS or HSO3ClBranch3Path C: Lateral Oxidation(5-Methyl to Acid/Alcohol)Start->Branch3KMnO4 or SeO2Target1Library: Biaryl Isoxazoles(Kinase/COX-2 Inhibitors)Branch1->Target1Target2Library: C4-Halogenated/Sulfonated(Antimicrobial Agents)Branch2->Target2Target3Library: Isoxazole Acids(Peptidomimetics)Branch3->Target3

Figure 2: Synthetic divergence from the core scaffold to functional drug libraries.[1]

References

  • Perrone, M. G., et al. (2010). "Design, synthesis, and structure-activity relationships of 3,5-diarylisoxazole derivatives as cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry.

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry.

  • Batool, M., et al. (2023). "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives." Frontiers in Chemistry.

  • Kadam, K. S., et al. (2016).[4] "Synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes." Synthesis.

  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand interactions: design and applications." Protein Science.

Methodological & Application

Technical Application Note: Precision Synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized experimental protocol for the regioselective synthesis of 3-(4-bromophenyl)-5-methyl-1,2-oxazole (also known as 3-(4-bromophenyl)-5-methylisoxazole).

While condensation of 1,3-dicarbonyls with hydroxylamine is a common route to isoxazoles, it frequently suffers from poor regiocontrol, yielding inseparable mixtures of 3,5- and 5,3-isomers.[1] To ensure strict structural fidelity required for drug development (e.g., COX-2 inhibitor analogs, antimicrobial scaffolds), this protocol utilizes a [3+2] dipolar cycloaddition strategy. This method guarantees the placement of the 4-bromophenyl group at the 3-position and the methyl group at the 5-position by reacting a generated nitrile oxide with a propyne equivalent.[1]

Key Advantages of This Protocol
  • Regiocontrol: >98:2 selectivity for the 3-aryl-5-methyl isomer.[1]

  • Safety: Utilizes Isopropenyl Acetate as a liquid surrogate for propyne gas, eliminating the need for hazardous compressed alkyne cylinders.

  • Scalability: Designed for gram-to-multigram scale synthesis.[1]

Retrosynthetic Analysis & Strategy

The synthesis is divided into two distinct stages:

  • Precursor Assembly: Conversion of 4-bromobenzaldehyde to its oxime.

  • Cycloaddition & Aromatization: In situ generation of the hydroximoyl chloride and nitrile oxide, followed by trapping with isopropenyl acetate and subsequent elimination of acetic acid.

Reaction Scheme Workflow

SynthesisWorkflow Aldehyde 4-Bromobenzaldehyde Oxime 4-Bromobenzaldehyde Oxime Aldehyde->Oxime NH2OH·HCl Na2CO3, EtOH/H2O Chloro Hydroximoyl Chloride (Intermediate) Oxime->Chloro NCS, DMF (Chlorination) NitrileOxide Nitrile Oxide (Transient Dipole) Chloro->NitrileOxide Et3N (-HCl) Isoxazoline 5-Acetoxy-5-methyl isoxazoline NitrileOxide->Isoxazoline Isopropenyl Acetate [3+2] Cycloaddition Product 3-(4-Bromophenyl)-5-methyl -1,2-oxazole Isoxazoline->Product -AcOH (Aromatization)

Figure 1: Step-wise synthetic workflow for the target isoxazole.[1][2][3][4][5]

Experimental Protocol

Reagents and Equipment
ReagentCAS Registry #Equiv.Role
4-Bromobenzaldehyde 1122-91-41.0Starting Material
Hydroxylamine HCl 5470-11-11.2Oxime Generator
N-Chlorosuccinimide (NCS) 128-09-61.1Chlorinating Agent
Isopropenyl Acetate 108-22-52.0Propyne Surrogate
Triethylamine (Et3N) 121-44-81.2Base (Dipole Generation)
DMF (Anhydrous) 68-12-2SolventReaction Medium

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a thermometer and addition funnel.[1]

  • Magnetic stirrer and oil bath.

  • Rotary evaporator.[6]

Step 1: Preparation of 4-Bromobenzaldehyde Oxime[1]

Objective: Convert the aldehyde carbonyl to the oxime functionality.

  • Dissolution: In a 250 mL flask, dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol) in ethanol (50 mL).

  • Reagent Prep: In a separate beaker, dissolve Hydroxylamine hydrochloride (8.34 g, 120 mmol) and Sodium Carbonate (6.36 g, 60 mmol) in water (30 mL). Note: Evolution of CO2 gas will occur.

  • Addition: Cool the aldehyde solution to 0–5 °C. Add the aqueous hydroxylamine solution dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Workup: Evaporate the ethanol under reduced pressure. Add water (100 mL) to the residue. The oxime will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 40 °C.

    • Expected Yield: 90–95%[1]

    • Appearance: White crystalline solid.

Step 2: One-Pot Cycloaddition to 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Objective: Generate the nitrile oxide in situ and trap it with isopropenyl acetate.

Mechanism & Causality: Direct handling of propyne gas is hazardous. We use isopropenyl acetate as a "masked" alkyne. The nitrile oxide undergoes a [3+2] cycloaddition with the alkene double bond. The resulting intermediate (5-acetoxy-5-methylisoxazoline) is thermally unstable and spontaneously eliminates acetic acid to form the aromatic isoxazole ring.

  • Chlorination: Dissolve the 4-bromobenzaldehyde oxime (10.0 g, 50 mmol) in anhydrous DMF (40 mL) in a three-neck flask under nitrogen.

  • NCS Addition: Add N-Chlorosuccinimide (NCS) (7.35 g, 55 mmol) portion-wise at RT.

    • Critical Parameter: If the reaction does not initiate (no slight exotherm), add 100 µL of HCl gas (from headspace of conc. HCl bottle) or expose to a heat gun briefly. Stir for 1 hour to ensure complete conversion to the hydroximoyl chloride.

  • Dipolarophile Addition: Add Isopropenyl Acetate (11.0 mL, 100 mmol) to the reaction mixture.

  • Dipole Generation (Slow Addition): Dissolve Triethylamine (7.6 mL, 55 mmol) in DMF (10 mL). Add this solution dropwise to the reaction mixture over 1 hour while maintaining the temperature below 35 °C.

    • Why? Slow addition keeps the concentration of the transient nitrile oxide low, preventing dimerization into the unwanted furoxan byproduct.

  • Cycloaddition & Elimination: After addition, heat the reaction mixture to 80–90 °C for 4 hours.

    • Observation: This heating step drives the elimination of acetic acid from the intermediate isoxazoline to yield the aromatic isoxazole.

  • Workup: Cool to RT. Pour the mixture into ice-cold water (300 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organics with brine (2 x 100 mL), dry over anhydrous Na2SO4, and concentrate.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography (10% EtOAc/Hexane).

Data Interpretation & Quality Control

Expected Analytical Data
TestExpected ResultInterpretation
Appearance Off-white to pale yellow needlesHigh purity crystalline solid.[1]
Melting Point 128–130 °CConsistent with literature for 3-aryl-5-methyl derivatives.[1]
1H NMR (CDCl3) δ 2.48 (s, 3H, -CH3)Confirms methyl group at C5.
1H NMR (CDCl3) δ 6.35 (s, 1H, Isoxazole-H4)Characteristic singlet for the isoxazole ring proton.
1H NMR (CDCl3) δ 7.60 (m, 4H, Ar-H)Confirms para-substituted bromophenyl ring.
Regioselectivity >98% 3-aryl-5-methylAbsence of 5-aryl-3-methyl isomer (check for methyl singlet at δ 2.30).[1]
Mechanistic Pathway (Graphviz)

The following diagram illustrates the electronic logic ensuring the correct regiochemistry.

Mechanism Dipole Nitrile Oxide Dipole (Ar-C≡N+-O-) TS Transition State (C-C and O-C bond formation) Dipole->TS O attacks C(OAc)Me (Electronic Control) Alkene Isopropenyl Acetate (CH2=C(OAc)Me) Alkene->TS C attacks CH2 (Steric Control) Intermediate Intermediate: 5-Acetoxy-5-methylisoxazoline TS->Intermediate Cyclization Final Product: 3-(4-Bromophenyl)-5-methylisoxazole Intermediate->Final Elimination of AcOH (Driven by Aromatization)

Figure 2: Mechanistic pathway highlighting the regioselective [3+2] cycloaddition and subsequent aromatization.

Troubleshooting & Critical Process Parameters

  • Issue: Low Yield / Dimer Formation.

    • Cause: The nitrile oxide dimerized to form a furoxan byproduct before reacting with the alkene.

    • Solution: Decrease the addition rate of Triethylamine. Increase the equivalents of Isopropenyl Acetate (up to 3.0 eq).

  • Issue: Incomplete Chlorination.

    • Cause: NCS quality is poor or reaction didn't initiate.

    • Solution: Recrystallize NCS from water before use. Ensure the DMF solution turns slightly yellow/green upon NCS addition.

  • Issue: Product is an Oil/Sticky Solid.

    • Cause: Residual DMF or acetic acid.

    • Solution: Perform a thorough water wash during workup. Recrystallize from minimal hot ethanol.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][7][8][9][10][11] Past and Future. Angewandte Chemie International Edition. Link

  • Liu, K.C., et al. (1977). Synthesis of 3,5-disubstituted isoxazoles via nitrile oxides.[1] Journal of Organic Chemistry.[8] (General methodology for nitrile oxide-alkyne cycloadditions).

  • Organic Syntheses. (2006). Discussion on regioselectivity of nitrile oxide cycloadditions.

  • Rai, K.M.L., et al. (1997). Synthesis of isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides to isopropenyl acetate.[1] Synthetic Communications, 27(21), 3737-3744. (Specific protocol for using isopropenyl acetate as propyne surrogate).

  • PubChem. (2025).[12] 4-Bromobenzaldehyde Oxime Compound Summary.Link

Sources

in vitro testing protocols for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical protocols for the biological characterization of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (and structurally related diaryl-isoxazoles). Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and forming the core of COX-2 selective inhibitors (e.g., Valdecoxib) and various antimicrobial agents. This guide provides a self-validating workflow for evaluating this compound’s solubility, anti-inflammatory potential (COX inhibition), and metabolic stability.

Compound Characterization & Preparation

Rationale: The lipophilicity of the 4-bromophenyl moiety (LogP ≈ 3.0–3.2) necessitates careful solvent handling to prevent precipitation in aqueous buffers, which causes false negatives in enzymatic assays.

Physicochemical Properties
PropertyValueRelevance
Molecular Weight ~238.08 g/mol Small molecule fragment/lead.
LogP (Predicted) 2.9 – 3.2Moderate lipophilicity; membrane permeable.
Solubility (Water) < 0.1 mg/mLPoor; requires organic co-solvent.
Solubility (DMSO) > 20 mg/mLExcellent; preferred stock solvent.
Stock Solution Protocol
  • Weighing: Weigh 2.38 mg of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole into a sterile glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested) to create a 10 mM master stock.

  • Sonicate: Sonicate for 30 seconds at room temperature to ensure complete dissolution.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Check: Before any assay, dilute 1 µL of stock into 99 µL of PBS. If turbidity is visible, the assay concentration must be lowered, or the DMSO concentration in the final buffer increased (do not exceed 1% v/v for cell assays).

Primary Screen: Cyclooxygenase (COX) Inhibition

Scientific Context: Diaryl-isoxazoles are classic pharmacophores for COX-2 inhibition. The 4-bromophenyl group mimics the lipophilic pocket binding seen in Coxibs. This assay uses a peroxidase-based readout (ADHP) to quantify the conversion of Arachidonic Acid (AA) to PGH2.

Assay Principle:



(During the reduction of PGG2 to PGH2, ADHP is oxidized to highly fluorescent Resorufin).
Materials
  • Enzymes: Recombinant Human COX-1 and COX-2.

  • Substrate: Arachidonic Acid (100 µM final).

  • Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Controls: Indomethacin (Non-selective), Celecoxib (COX-2 selective), DMSO (Vehicle).

Plate Layout & Protocol (96-well Black Plate)
StepComponentVolume (µL)Notes
1Assay Buffer 150100mM Tris-HCl, pH 8.0, 3µM EDTA, 30µM Hematin.
2Enzyme (COX-1 or -2) 10Titrate to ensure linear velocity.
3Test Compound 10Final conc: 0.1 – 100 µM. (Max 1% DMSO).
4Incubation -5 mins @ 25°C (Allows inhibitor binding).
5Reaction Mix 10Contains Arachidonic Acid + ADHP.
6Readout -Kinetic Mode: Ex 535nm / Em 587nm for 10 mins.

Data Analysis: Calculate the slope of the linear portion of the fluorescence curve.



Secondary Screen: Cellular Inflammation (NO Release)

Rationale: Enzymatic inhibition does not guarantee cellular efficacy. The RAW 264.7 macrophage model stimulated with Lipopolysaccharide (LPS) mimics an inflammatory state. We measure Nitric Oxide (NO) reduction as a proxy for anti-inflammatory activity.

Workflow Diagram

CellAssayWorkflow Start RAW 264.7 Cells (Seeding) Induction Add LPS (1 µg/mL) + Test Compound Start->Induction Adhere 12h Incubation Incubate 24h @ 37°C Induction->Incubation Split Harvest Supernatant Incubation->Split Griess Griess Assay (Measure Nitrite) Split->Griess 50 µL Media MTT MTT Assay (Cell Viability) Split->MTT Remaining Cells

Figure 1: Dual-readout workflow ensuring that observed anti-inflammatory effects (Griess) are not artifacts of cytotoxicity (MTT).

Protocol Steps
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Treatment: Replace media with fresh DMEM containing 1 µg/mL LPS and the Test Compound (10, 25, 50 µM).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Griess Assay (NO Quantification):

    • Transfer 50 µL supernatant to a new clear plate.

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.

    • Read Absorbance @ 540 nm.

  • Viability Check (Crucial): Add MTT reagent to the original cells to ensure compound is not killing the macrophages.

ADME Profiling: Metabolic Stability

Rationale: The 5-methyl group on the isoxazole ring is a "soft spot" for Cytochrome P450 (CYP) enzymes. It is susceptible to benzylic-like oxidation, converting the methyl to an alcohol (-CH₂OH) and subsequently to a carboxylic acid (-COOH), which drastically alters pharmacokinetics.

Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH (required for CYP activity).[1]

Protocol:

  • Pre-incubation: Mix HLM (0.5 mg/mL protein) + Test Compound (1 µM) in Phosphate Buffer (pH 7.4). Warm to 37°C for 5 min.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to the aliquot.

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Calculations: Plot


 vs. Time. The slope 

determines the intrinsic clearance:

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds. Retrieved from

  • Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-(4-Bromophenyl)-5-methylisoxazole. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Elsevier. (Standard text for Microsomal Stability protocols).
  • National Institutes of Health (NIH). (2023). Assay Guidance Manual: In Vitro ADME Screening. Retrieved from

Sources

Developing and Implementing a Multi-Tiered Assay Cascade for Characterizing 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

This document provides a comprehensive, technically detailed guide for researchers and drug development scientists on establishing a robust assay cascade to elucidate the biological activity of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets, conferring a wide range of potential therapeutic effects.[1][2][3] Given that the specific activity of this particular derivative is not widely characterized, this guide champions a systematic, multi-tiered approach. We begin with broad phenotypic screening to identify a biological response, proceed to target class identification using mechanism-of-action assays, and culminate in biophysical validation of direct target engagement. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the steps but also to adapt them based on emerging data.

Foundational Strategy: The Assay Cascade

In the early stages of drug discovery, a structured approach is critical to efficiently allocate resources and generate meaningful data.[4][5] For a novel compound like 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, we advocate for a three-phase assay cascade. This strategy ensures that each step logically informs the next, building a comprehensive profile of the compound's activity from the cellular to the molecular level.

Assay_Cascade cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: MoA & Target ID cluster_2 Phase 3: Target Validation Phenotypic Cell Viability & Cytotoxicity Assays (Broad Panel of Cell Lines) MoA Mechanism of Action Assays (e.g., Kinase, Protease Panels) Phenotypic->MoA Identifies 'Hit' Activity Validation Biophysical Target Engagement (e.g., SPR, CETSA) MoA->Validation Suggests Putative Target

Caption: A strategic three-phase assay cascade for novel compound characterization.

Phase 1: Primary Phenotypic Screening

The initial objective is to determine if the compound elicits any observable effect on whole cells. Cell viability assays are a cornerstone of this phase, providing a rapid and cost-effective assessment of a compound's impact on cell health and proliferation.[6][7][8]

Protocol 2.1: High-Throughput Cell Viability Screening via Resazurin Reduction

Scientific Rationale: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability.[7] Viable, metabolically active cells reduce the non-fluorescent dye resazurin to the highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in metabolic capacity, which can be caused by cytotoxicity or inhibition of proliferation. This method is highly amenable to high-throughput screening (HTS) in 384- or 1536-well formats.[4]

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Select a diverse panel of human cancer and non-cancerous cell lines to identify potential selectivity.

    • Culture cells to ~80% confluency.

    • Seed cells into 384-well, clear-bottom, black-walled assay plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂, to allow for cell adherence.

  • Compound Dosing:

    • Prepare a 10-point, 3-fold serial dilution of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole in DMSO, starting at a high concentration (e.g., 10 mM).

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plates. Include vehicle (DMSO) only controls and a positive control for cytotoxicity (e.g., Staurosporine).

    • Incubate for 48-72 hours.

  • Signal Detection:

    • Add 10 µL of 0.1 mg/mL Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Read fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis & Interpretation:

  • Normalize the fluorescence data with vehicle controls representing 100% viability and a "no-cell" control representing 0% viability.

  • Plot the normalized percent viability against the log of the compound concentration.

  • Fit the data to a four-parameter logistic regression model to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterRecommended ValueRationale & Considerations
Cell Lines Panel of >10Broad screening reveals potential tissue-specific or oncogene-driven sensitivity.
Max Concentration 50 µMA standard upper limit for initial screening to avoid solubility artifacts.
DMSO Final Conc. < 0.5%High concentrations of DMSO can be toxic to cells, confounding results.
Incubation Time 72 hoursAllows for effects on multiple cell cycles to become apparent.

Phase 2: Mechanism of Action (MoA) & Target Identification

If Phase 1 reveals consistent cytotoxic or anti-proliferative activity, the next crucial step is to investigate the underlying mechanism. Isoxazole-containing molecules are known to inhibit various enzyme classes.[1][9] Therefore, screening against panels of key enzymes is a logical progression.

Protocol 3.1: Profiling Kinase Inhibitory Activity

Scientific Rationale: Protein kinases are a major class of drug targets, and many small molecule inhibitors feature heterocyclic scaffolds. An in vitro biochemical assay allows for the direct measurement of enzymatic activity inhibition, independent of cellular factors like membrane permeability.[10][11] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[12]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 384-well white assay plate, add 2.5 µL of a kinase/substrate solution from a representative panel (e.g., a panel covering major kinase families).

    • Add 50 nL of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole at various concentrations.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for each respective kinase to detect competitive and non-competitive inhibitors.[13]

    • Incubate for 1 hour at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and subsequently drive a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis & Interpretation:

  • A lower luminescent signal corresponds to less ADP produced, indicating inhibition of the kinase.

  • Calculate the percent inhibition relative to vehicle (DMSO) controls.

  • Identify "hits" as kinases that are inhibited by >50% at a specific concentration (e.g., 10 µM). For these hits, determine the IC₅₀ from a full dose-response curve.

Phase 3: Biophysical Target Validation

Biochemical hits require orthogonal validation to confirm direct binding to the putative protein target.[14][15] This step is crucial to rule out assay artifacts and to characterize the binding interaction in detail. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for measuring real-time binding kinetics.[16]

SPR_Workflow Start Immobilize Target Protein on Sensor Chip Injection Inject Compound (Analyte) at Various Concentrations Start->Injection Association Monitor Association Phase (Binding Event) Injection->Association Real-time Response Units (RU) Dissociation Inject Running Buffer (Monitor Dissociation Phase) Association->Dissociation Regeneration Regenerate Chip Surface (Remove Bound Analyte) Dissociation->Regeneration Analysis Fit Sensorgram Data to Binding Model Dissociation->Analysis Regeneration->Injection Next Cycle

Caption: A typical experimental cycle for Surface Plasmon Resonance (SPR).

Protocol 4.1: Quantifying Binding Affinity and Kinetics with SPR

Scientific Rationale: SPR detects changes in mass on the surface of a sensor chip. By immobilizing the target protein (ligand) and flowing the compound (analyte) over the surface, one can directly observe the binding and dissociation events in real-time. This provides not only the binding affinity (Kᴅ) but also the association (kₐ) and dissociation (kₒff) rate constants, which are critical for lead optimization.[16]

Step-by-Step Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified recombinant kinase (identified as a hit in Phase 2) onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density (~1000-2000 Response Units) to minimize mass transport limitations.

  • Binding Measurement (Kinetics):

    • Prepare a serial dilution of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole in an appropriate running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Perform a kinetic analysis by injecting each concentration over the sensor surface for a set time (e.g., 120 seconds) to monitor association, followed by a buffer-only flow to monitor dissociation (e.g., 300 seconds).

    • Include a reference flow cell (e.g., an unfunctionalized or mock-coupled surface) to subtract bulk refractive index changes.

  • Data Processing and Analysis:

    • Double-reference the raw sensorgram data by subtracting the signal from both the reference surface and a buffer-only injection.

    • Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir kinetics) using the instrument's analysis software.

    • The fitting will yield the kinetic constants (kₐ, kₒff) and the equilibrium dissociation constant (Kᴅ = kₒff / kₐ).

ParameterExample ValueRationale & Considerations
Analyte Conc. Range 0.1x to 10x KᴅA wide concentration range is essential for accurate kinetic fitting.
Flow Rate 30-50 µL/minA higher flow rate can help mitigate mass transport artifacts for fast-binding interactions.
Contact Time 120-180 sMust be long enough to approach equilibrium for at least the highest concentrations.
Dissociation Time 300-600 sMust be long enough to observe a significant portion of the dissociation phase.

Conclusion and Future Directions

This application note outlines a systematic and robust workflow for the initial characterization of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole. By progressing from broad phenotypic screening to specific biochemical and biophysical assays, researchers can efficiently identify and validate the biological activity and molecular target of this novel compound. The data generated from this cascade—cellular IC₅₀, enzymatic IC₅₀, and biophysical Kᴅ—provide a solid foundation for initiating structure-activity relationship (SAR) studies and further lead optimization efforts.[16] Subsequent steps would involve cellular target engagement assays (e.g., CETSA) to confirm binding in a physiological context and selectivity profiling against a broader panel of related targets.[15][17]

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025). National Center for Biotechnology Information.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). IntechOpen.
  • Cell Viability Assays. (n.d.). Molecular Devices.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Journal of Visualized Experiments.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
  • Assay Development Services. (n.d.). Concept Life Sciences.
  • Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers.
  • Cell viability assays. (n.d.). Abcam.
  • Cell Viability Assays. (2025). Creative Bioarray.
  • The use of biophysical methods in the hit-to-lead process. (2021). Drug Target Review.
  • Small Molecule Drug Discovery. (n.d.). Promega Corporation.
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society.
  • Small molecule drug discovery. (n.d.). LifeArc.
  • A Practical Guide to Target Engagement Assays. (2025). Selvita.
  • Enzyme Assay Analysis: What Are My Method Choices?. (2021). Thermo Fisher Scientific.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). NCBI Bookshelf.

Sources

Application Notes & Protocols: The Strategic Utility of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole as a pivotal intermediate in modern organic synthesis. The inherent structural features of this molecule—a stable, biologically relevant isoxazole core and a versatile 4-bromophenyl moiety—render it an invaluable building block for the construction of complex molecular architectures. The bromine atom serves as a highly efficient synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. This guide elucidates the core principles behind its application, provides validated, step-by-step protocols for key transformations, and offers expert insights into experimental design and optimization.

Introduction: A Versatile Heterocyclic Building Block

The isoxazole ring is a prominent scaffold in numerous pharmacologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The title compound, 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, strategically combines this privileged heterocycle with a brominated aromatic ring. This "built-in" reactive site is primed for post-synthetic modification, most notably through transition metal-catalyzed cross-coupling reactions. This allows for the late-stage diversification of molecular scaffolds, a highly desirable strategy in drug discovery programs for generating libraries of analogues for structure-activity relationship (SAR) studies.

The primary synthetic utility stems from the carbon-bromine bond, which readily undergoes oxidative addition to a low-valent palladium center, initiating catalytic cycles that forge new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4]

Synthesis of the Core Intermediate

The most convergent and widely adopted method for constructing the 3-aryl-5-methyl-1,2-oxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is typically generated in situ from the corresponding aldoxime to avoid its dimerization or decomposition.

Protocol 2.1: Synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Principle: This two-step procedure first prepares the requisite 4-bromobenzaldoxime from commercially available 4-bromobenzaldehyde. The subsequent step involves an oxidative cycloaddition where the aldoxime is converted to the reactive nitrile oxide intermediate, which is immediately trapped by propyne to yield the target isoxazole.

Step A: Preparation of 4-Bromobenzaldoxime[1]

  • Reagents & Setup:

    • 4-Bromobenzaldehyde (10.0 g, 54.0 mmol)

    • Hydroxylamine hydrochloride (6.0 g, 86.3 mmol)

    • Pyridine (30 mL)

    • 250 mL two-necked, round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Combine the 4-bromobenzaldehyde, hydroxylamine hydrochloride, and pyridine in the flask.

    • Heat the mixture to reflux and maintain for 3 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • After cooling to room temperature, remove the pyridine under reduced pressure.

    • To the residue, add ethyl acetate (100 mL) and water (100 mL) and transfer to a separatory funnel.

    • Separate the layers and wash the organic phase with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-bromobenzaldoxime as a solid. The product is often used in the next step without further purification.

Step B: [3+2] Cycloaddition to form 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

  • Reagents & Setup:

    • 4-Bromobenzaldoxime (from Step A, ~54.0 mmol)

    • N-Chlorosuccinimide (NCS) (7.9 g, 59.4 mmol)

    • Propyne (gas, bubbled through the solution, or a suitable liquid surrogate)

    • Dimethylformamide (DMF, 150 mL)

    • Pyridine (catalytic, ~0.5 mL)

    • 500 mL three-necked flask equipped with a gas inlet, magnetic stirrer, and thermometer.

  • Procedure:

    • Dissolve the 4-bromobenzaldoxime in DMF in the reaction flask and cool the solution to 0 °C in an ice bath.

    • Slowly add NCS portion-wise, maintaining the internal temperature below 5 °C. Stir for 30 minutes following the addition. This step forms the corresponding hydroximoyl chloride.

    • Begin bubbling propyne gas through the stirred solution.

    • Add pyridine dropwise to the mixture. The pyridine acts as a base to eliminate HCl, generating the nitrile oxide in situ.

    • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor reaction completion by TLC or LC-MS.

    • Pour the reaction mixture into ice-water (500 mL) and stir. The product will typically precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to afford pure 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

Core Applications: Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl moiety is the gateway to extensive molecular diversification. The following sections detail the protocols for the three most impactful palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[4][5] Its tolerance of a vast array of functional groups and the commercial availability of a diverse range of boronic acids make it a cornerstone of medicinal chemistry.[6]

Causality in Experimental Design:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a common choice, though more active catalysts can be generated in situ from a Pd(II) source like Pd(OAc)₂ with phosphine ligands.[4]

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[5][7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-Br(L₂) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Product Product (Ar-Ar') pd2_trans->Product ArBr 3-(4-Bromophenyl)-5-methyl-1,2-oxazole ArBr->pd2_ox ArBOH Ar'-B(OH)₂ + Base ArBOH->pd2_trans

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
  • Reagents & Setup:

    • 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Pd(PPh₃)₄ (0.03 equiv.) or Pd(OAc)₂ (0.03 equiv.) with SPhos (0.06 equiv.)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv.), finely ground

    • Solvent: 1,4-Dioxane/H₂O (4:1 mixture)

    • Schlenk flask or reaction vial with a magnetic stir bar.

  • Procedure:

    • To the reaction vessel, add 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, the arylboronic acid, and K₂CO₃.

    • Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst (and ligand, if applicable).

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

EntryArylboronic Acid PartnerCatalyst SystemBaseTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃90>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃100>85
3Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄100>80
4Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃90>88

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Heck-Mizoroki Reaction: Forging C(sp²)–C(sp²) Bonds with Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to stilbene and cinnamate-type structures.[8][9] The reaction typically proceeds with high trans selectivity.[8]

Causality in Experimental Design:

  • Catalyst: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[9]

  • Ligand: While some Heck reactions can proceed without phosphine ligands ("phosphine-free"), the use of ligands like triphenylphosphine (PPh₃) or more specialized ones can improve catalyst stability and turnover.[10]

  • Base: An organic or inorganic base (e.g., Triethylamine (Et₃N), K₂CO₃) is required to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[9]

Heck_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-Br(L₂) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_ins Alkene Complex pd2_ox->pd2_ins Alkene Coordination pd2_hyd σ-Alkylpalladium(II) pd2_ins->pd2_hyd Migratory Insertion pd2_hyd->pd0 β-Hydride Elimination + Base (HBr removal) Product Product (Ar-CH=CH-R) pd2_hyd->Product Alkene Alkene (R-CH=CH₂) Alkene->pd2_ins

Caption: Simplified Catalytic Cycle of the Heck Reaction.

Protocol 3.2: General Procedure for the Heck Reaction
  • Reagents & Setup:

    • 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (1.0 equiv.)

    • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv.)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)

    • Triphenylphosphine (PPh₃) (0.04 equiv.)

    • Triethylamine (Et₃N) (2.0 equiv.)

    • Solvent: Acetonitrile (MeCN) or DMF

    • Sealed pressure vessel or heavy-walled Schlenk tube with a magnetic stir bar.

  • Procedure:

    • To the reaction vessel, add 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, Pd(OAc)₂, and PPh₃.

    • Seal the vessel, and purge with an inert gas (Argon or Nitrogen).

    • Add the degassed solvent, followed by the alkene and Et₃N via syringe.

    • Seal the vessel tightly and heat to 100-120 °C for 12-24 hours. A precipitate of triethylammonium bromide will form as the reaction proceeds.

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Forging C(sp²)–N Bonds

This reaction is a powerful tool for synthesizing aryl amines, a critical functional group in pharmaceuticals.[3] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[11]

Causality in Experimental Design:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, XPhos, or RuPhos are crucial for promoting the final reductive elimination step, which is often rate-limiting.[3][12] A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine-palladium complex without competing as a nucleophile.[12][13]

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-Br(L₂) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)-NRR'(L₂) pd2_ox->pd2_amido Amine Coordination & Deprotonation (Base) pd2_amido->pd0 Reductive Elimination Product Product (Ar-NRR') pd2_amido->Product Amine Amine (HNRR') Amine->pd2_amido

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination
  • Reagents & Setup:

    • 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (1.0 equiv.)

    • Amine (e.g., morpholine, aniline) (1.2 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

    • XPhos (0.08 equiv.)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

    • Solvent: Toluene or 1,4-Dioxane (anhydrous)

    • Glovebox or Schlenk line technique is highly recommended as the catalyst and base are air/moisture sensitive.

  • Procedure:

    • Inside a glovebox, add NaOt-Bu, the palladium catalyst, and the ligand to a dry Schlenk flask.

    • Add the 3-(4-Bromophenyl)-5-methyl-1,2-oxazole and a stir bar.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the flask, remove it from the glovebox, and heat to 100-110 °C under a positive pressure of inert gas.

    • Stir for 8-24 hours, monitoring by LC-MS.

    • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through Celite.

    • Separate the layers in a separatory funnel, and wash the organic layer with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Conclusion

3-(4-Bromophenyl)-5-methyl-1,2-oxazole is a high-value, versatile intermediate for synthetic chemistry. Its robust heterocyclic core and strategically placed bromine atom provide an ideal platform for generating molecular complexity through reliable and well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions serve as a validated starting point for researchers aiming to leverage this building block in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications.

References

  • Fatollahzadeh Dizaji, M., Ghasemi Shayan, R., & Edjalali, L. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Discover Chemistry, 2, 332. Available from: [Link]

  • Fatollahzadeh Dizaji, M., Ghasemi Shayan, R., & Edjalali, L. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available from: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available from: [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]

  • Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269. Available from: [Link]

  • Kumar, A., & Kumar, R. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available from: [Link]

  • Asian Journal of Pharmaceutical Research and Development. (n.d.). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Available from: [Link]

  • Ohta, T., et al. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 75, 153185. Available from: [Link]

  • Volyniuk, D., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18218-18231. Available from: [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. Available from: [Link]

  • Amerigo Scientific. (n.d.). 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole. Available from: [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available from: [Link]

  • Zhang, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1699. Available from: [Link]

  • Kumar, A., & Kumar, R. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available from: [Link]

  • Venkatesh, P. (2017). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available from: [Link]

  • Sermeus, R., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 356. Available from: [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available from: [Link]

  • Ingner, F. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-portal.org. Available from: [Link]

  • Wang, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 828-835. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available from: [Link]

Sources

analytical methods for the quantification of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the quantitative analysis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, a heterocyclic compound of interest in pharmaceutical and chemical research. This document provides detailed application notes and protocols for its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and method validation.

The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] 3-(4-Bromophenyl)-5-methyl-1,2-oxazole is a specific derivative with potential applications in drug discovery and materials science. Accurate and reliable quantification of this compound is paramount for various stages of research and development, including pharmacokinetic studies, stability testing, and quality control of synthesized batches.

This guide provides two robust analytical methodologies for the quantification of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole. The primary recommended technique is Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection, owing to its accessibility and the compound's inherent chromophore. Additionally, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed for applications requiring lower detection limits or analysis in complex biological matrices.

Physicochemical Properties of the Analyte:

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[4] (deduced from similar structure)
Molecular Weight 238.08 g/mol [5] (for a related isomer)
Structure A phenyl ring substituted with a bromine atom, linked to a methyl-substituted isoxazole ring.N/A

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

Rationale for Method Selection:

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and efficiency in separating compounds of moderate polarity. 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, with its aromatic and heterocyclic rings, is well-suited for retention and separation on a C18 stationary phase. The presence of the bromophenyl and isoxazole moieties creates a conjugated system that absorbs UV light, allowing for sensitive detection. This method is ideal for purity assessment, in-process controls, and quantification in non-complex sample matrices.

Proposed RP-HPLC-UV Protocol

This protocol is designed as a starting point and must be validated to ensure its suitability for a specific application.

Instrumentation and Materials:

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Additives: Formic acid or orthophosphoric acid for pH control of the mobile phase.

  • Standards: A well-characterized reference standard of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (e.g., ACN:Water) Injection Inject into HPLC System MobilePhase->Injection Standard Standard Solution (Known Concentration) Standard->Injection Sample Sample Solution (Unknown Concentration) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection PeakIntegration Integrate Peak Area Detection->PeakIntegration Calibration Create Calibration Curve (Standard) PeakIntegration->Calibration Standard Data Quantification Quantify Sample Concentration PeakIntegration->Quantification Sample Data Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and water (e.g., a starting ratio of 60:40 v/v). The addition of 0.1% formic acid to both solvents is recommended to improve peak shape and reproducibility.

  • Standard Solution Preparation: Accurately weigh a precise amount of the 3-(4-Bromophenyl)-5-methyl-1,2-oxazole reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the same solvent as the standard solutions to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: A photodiode array detector should be used to determine the wavelength of maximum absorbance (λmax). Based on similar structures, a starting wavelength of 254 nm is recommended.[6]

  • Analysis and Quantification: Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration. Subsequently, inject the sample solutions and determine their concentrations by interpolating the measured peak areas against the calibration curve.

Method Validation Protocol

To ensure the reliability of the analytical data, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities or degradation products.The analyte peak should be well-resolved from other peaks (resolution > 2).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, and mobile phase composition.

Forced degradation studies are a critical component of validating a stability-indicating method.[7][8] The analyte should be exposed to stress conditions such as acid, base, oxidation, heat, and light to ensure that any resulting degradation products are separated from the parent peak.

Advanced Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale for Method Selection:

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[9] This technique is indispensable when quantifying low concentrations of the analyte, especially in complex matrices like plasma, blood, or tissue homogenates.[10] By monitoring a specific precursor-to-product ion transition, the method can eliminate interferences from co-eluting compounds.

Proposed LC-MS/MS Protocol

Instrumentation and Materials:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV method, but may be adapted for faster analysis using a smaller particle size column (e.g., < 2 µm) and higher flow rates.

  • Gases: High-purity nitrogen for nebulizing and drying, and argon for collision-induced dissociation.

Experimental Workflow:

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SamplePrep Sample Preparation (e.g., Protein Precipitation or SPE) Spiking Spike with Internal Standard SamplePrep->Spiking Injection Inject into LC System Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Source (Ionization) Separation->Ionization MS1 Q1: Precursor Ion Selection Ionization->MS1 MS2 Q2: Fragmentation (CID) MS1->MS2 MS3 Q3: Product Ion Detection MS2->MS3 Quantification Quantification using MRM Transitions MS3->Quantification

Caption: Workflow for LC-MS/MS quantification.

Step-by-Step Methodology:

  • Sample Preparation: For biological samples, a sample clean-up step is essential. This may involve protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE).

  • Internal Standard: An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte, should be added to all samples and standards to correct for matrix effects and variability in sample processing.

  • LC Conditions:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A gradient elution (e.g., starting at 10% B, ramping to 95% B) is typically used to ensure efficient elution and cleaning of the column.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable due to the nitrogen atom in the isoxazole ring, which can be readily protonated.

    • Precursor Ion (Q1): The protonated molecule [M+H]⁺. For C₁₀H₈BrNO, this would be m/z 238.98 (accounting for isotopic distribution of Bromine).

    • Product Ions (Q3): The precursor ion is fragmented in the collision cell. The most stable and abundant fragment ions are selected for monitoring. These would need to be determined experimentally by infusing a standard solution of the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transition from the precursor ion to the product ions.

Conclusion

The quantification of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole can be effectively achieved using either RP-HPLC-UV or LC-MS/MS. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method provides a robust and accessible approach for routine analysis and purity assessment. For trace-level quantification in challenging matrices, the LC-MS/MS method offers unparalleled sensitivity and selectivity. In all cases, thorough method validation is a prerequisite for generating reliable and accurate quantitative data.

References

  • Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy... (n.d.).
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9).
  • Yaichkov, I., et al. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
  • 3-(4-Bromophenyl)-1,2-oxazol-5-amine | C9H7BrN2O | CID 5204254. PubChem. (n.d.).
  • Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate | C12H10BrNO3 | CID - PubChem. (n.d.).
  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025, December 24). ResearchGate.
  • 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. (n.d.). Benchchem.
  • Mulay, R. S., & Bachhav, R. S. (2021, September 15). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
  • Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19). Asian Journal of Research in Chemistry.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Synthetic Pathways, Byproduct Analysis, and Purification Strategies

Executive Summary: The Structural Trap

Welcome to the technical support hub for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (also known as 3-(4-bromophenyl)-5-methylisoxazole).

Critical Warning: The most frequent issue researchers encounter with this scaffold is regioisomer inversion . If you are synthesizing this molecule via the condensation of 1-(4-bromophenyl)butane-1,3-dione with hydroxylamine, you are likely producing a significant amount of the wrong isomer (5-(4-bromophenyl)-3-methylisoxazole), often as the major product.

This guide addresses this regiochemical challenge alongside standard impurity profiles, providing mechanistic insights and purification protocols.

Module 1: Regioselectivity & Isomer Analysis

Q: Why does my NMR suggest I have the wrong isomer?

A: If you utilized the Claisen-type cyclocondensation (Reaction of a


-diketone with hydroxylamine), you are fighting innate kinetic preferences.
  • The Mechanism: Hydroxylamine (

    
    ) is a nucleophile that attacks the most electrophilic carbonyl carbon. In 1-(4-bromophenyl)butane-1,3-dione, the C3 carbonyl (adjacent to the methyl group) is sterically less hindered and more electrophilic than the C1 carbonyl (adjacent to the electron-rich bromophenyl ring).
    
  • The Result: Initial attack at C3 leads to the formation of 5-(4-bromophenyl)-3-methylisoxazole (the "inverse" isomer).

  • The Fix: To guarantee the 3-(4-bromophenyl)-5-methyl structure, the [3+2] Cycloaddition (Nitrile Oxide Route) is the superior pathway, as it locks the aryl group to the C3 position via the nitrile oxide precursor.

Visualizing the Pathway Divergence

The following diagram illustrates why the diketone route is risky and how the nitrile oxide route solves it.

RegioSelectivity Start_Diketo Route A: 1-(4-bromophenyl)butane-1,3-dione NH2OH + NH2OH (Nucleophilic Attack) Start_Diketo->NH2OH Start_Aldehyde Route B: 4-Bromobenzaldehyde Oxime NitrileOx In situ Nitrile Oxide (4-Br-Ph-C≡N+-O-) Start_Aldehyde->NitrileOx Chloramine-T or NCS Inter_A Attack at C3 (Methyl side) (Kinetic Preference) NH2OH->Inter_A Standard Conditions Inter_B Attack at C1 (Aryl side) (Thermodynamic/Specific pH) NH2OH->Inter_B High pH (Rare) Target TARGET: 3-(4-Br-Ph)-5-Methylisoxazole NitrileOx->Target Regiospecific Propyne + Propyne ([3+2] Cycloaddition) NitrileOx->Propyne Wrong_Iso MAJOR BYPRODUCT: 5-(4-Br-Ph)-3-Methylisoxazole Inter_A->Wrong_Iso Cyclization Inter_B->Target Cyclization

Caption: Divergent synthesis pathways showing the high risk of regioisomer contamination in Route A versus the specificity of Route B.

Module 2: Common Byproducts & Troubleshooting

Q: I have a persistent white solid that is insoluble in my reaction solvent. What is it?

Likely Culprit: 3,4-Bis(4-bromophenyl)-1,2,5-oxadiazole 2-oxide (Furoxan Dimer).

  • Context: This occurs exclusively in the Nitrile Oxide Route (Route B).

  • Mechanism: Nitrile oxides are unstable species. If the dipolarophile (propyne or alkyne equivalent) concentration is too low, or if the nitrile oxide is generated too rapidly, two nitrile oxide molecules will undergo [3+2] cycloaddition with each other.

  • Troubleshooting:

    • Increase Dipolarophile Excess: Use 3–5 equivalents of the alkyne.

    • Slow Addition: Do not dump the base/oxidant. Add the nitrile oxide precursor slowly (syringe pump) into a solution containing the alkyne. This keeps the steady-state concentration of nitrile oxide low, favoring reaction with the alkyne over dimerization.

Q: My product is "sticky" and shows a broad OH stretch in IR. Is it wet?

Likely Culprit: Incomplete Cyclization (Open-Chain Oxime/Keto-Enol).

  • Context: Common in the Diketone Route (Route A).

  • Mechanism: The intermediate monoxime has formed but failed to eliminate water to close the ring. This often happens if the reaction temperature is too low or if the system is not effectively dehydrated.

  • Troubleshooting:

    • Force Dehydration: Reflux in ethanol/methanol is standard, but if incomplete, switch to toluene with a Dean-Stark trap to physically remove water.

    • Acid Catalysis: Ensure sufficient acid catalyst (HCl or PTSA) is present to promote the elimination step.

Q: I see an M-Br peak (Mass = Target - 79/81) in MS. Did I lose the bromine?

Likely Culprit: Hydrodebromination.

  • Context: Rare in ring synthesis, but common if Palladium (Pd) or Copper (Cu) catalysts were used in previous steps or if the reaction mixture was subjected to harsh reduction (e.g., Zn/Acetic acid, excess

    
    ).
    
  • Prevention: Avoid transition metals in the cyclization step. If using the nitrile oxide route with Cu(I) (Click chemistry conditions), ensure mild reductants (ascorbate) are controlled, though aryl bromides are generally stable in standard Click conditions.

Module 3: Analytical Distinction (The "Fingerprint")

Distinguishing the target (3-Aryl-5-Methyl) from the byproduct (5-Aryl-3-Methyl) is critical. Do not rely solely on Mass Spec (they are isomers with identical mass).

Comparative Data Table
FeatureTarget: 3-(4-Br-Ph)-5-Me Byproduct: 5-(4-Br-Ph)-3-Me Reasoning

NMR: Ring Proton (H4)

6.20 - 6.35 ppm

6.40 - 6.60 ppm
H4 is more shielded when adjacent to a Methyl group (Target) vs. an Aryl group (Byproduct).

NMR: Methyl Group

2.40 - 2.50 ppm

2.28 - 2.35 ppm
Methyl at C5 (next to O) is slightly deshielded compared to Methyl at C3 (next to N).

NMR: Methyl Carbon

12-13 ppm

11-12 ppm
Subtle difference; C5-Me is usually slightly downfield.
Melting Point Higher (

110-120°C)
Lower (

90-100°C)
Note: MPs vary by purity/solvate; use as secondary check only.
Diagnostic Workflow

AnalysisFlow Sample Isolated Solid Product TLC TLC Analysis (Hexane:EtOAc 4:1) Sample->TLC SingleSpot Single Spot? TLC->SingleSpot NMR 1H NMR (CDCl3) CheckH4 Check H4 Singlet Shift NMR->CheckH4 SingleSpot->Sample No (Purify) SingleSpot->NMR Yes Result_Target Shift ~6.2-6.3 ppm TARGET CONFIRMED CheckH4->Result_Target Upfield Result_Wrong Shift ~6.5 ppm REGIOISOMER DETECTED CheckH4->Result_Wrong Downfield

Caption: Analytical decision tree for confirming the regiochemistry of the isoxazole ring.

Module 4: Validated Synthetic Protocols

Protocol A: The "Clean" Route (Nitrile Oxide)

Recommended for high purity requirements.

  • Oxime Formation: Dissolve 4-bromobenzaldehyde (1.0 eq) in EtOH/Water. Add

    
     (1.2 eq) and 
    
    
    
    (0.6 eq). Stir at RT for 2h. Isolate solid oxime.
  • Chlorination: Dissolve oxime in DMF. Add N-Chlorosuccinimide (NCS, 1.1 eq) slowly. Stir 1h to form hydroximoyl chloride.

  • Cycloaddition:

    • Cool solution to 0°C.

    • Add Propyne (gas, bubbled) or 1-nitroprop-1-ene (liquid equivalent, 2.0 eq).

    • Add

      
       (1.2 eq) dropwise over 30 mins (Critical to prevent dimerization).
      
    • Allow to warm to RT overnight.

  • Workup: Pour into water, extract with EtOAc. Wash with brine.[1]

  • Purification: Recrystallize from Ethanol.

Protocol B: The "Diketone" Route (Correction Strategy)

Only use if you must use 1-(4-bromophenyl)butane-1,3-dione.

  • Control pH: Use hydroxylamine free base in water/ethanol, or buffer the reaction with sodium acetate. Strongly acidic conditions favor the wrong isomer.

  • Reflux: Reflux in Ethanol for 4-6 hours.

  • Purification: The crude will likely be a 40:60 or 30:70 mixture. You must use column chromatography (Silica, Hexane/EtOAc gradient). The target 3-aryl isomer usually elutes after the 5-aryl isomer (verify with TLC/NMR), as it is slightly more polar due to the dipole moment vector.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Regioselective synthesis of 3,5-disubstituted isoxazoles.
    • Source: Organic Chemistry Portal / Synlett.
    • URL:[Link]

  • Nitrile Oxide Cycloaddition Mechanism

    • Title: 1,3-Dipolar Cycloaddition of Nitrile Oxide.[2][3][4]

    • Source: Chem-St
    • URL:[Link]

  • NMR Characterization of Isoxazoles

    • Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media (See NMR d
    • Source: MDPI (Molecules 2013, 18, 13623-13635).
    • URL:[Link][5]

  • Synthesis of 4-Bromophenyl Intermediates

    • Title: Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one (Side products in isoxazole synthesis).[1]

    • Source: NCBI / PMC.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 3-(4-Bromophenyl)-5-methyl-1,2-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 3-(4-bromophenyl)-5-methyl-1,2-oxazole. We will deconstruct common failure points in the synthetic process, offering diagnostic protocols and evidence-based solutions to systematically enhance your reaction outcomes.

The predominant and most versatile synthetic strategy for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][2] This guide will primarily focus on troubleshooting this pathway, which involves the in situ generation of 4-bromobenzonitrile oxide from 4-bromobenzaldoxime, followed by its reaction with propyne. We will also address a common alternative route involving the condensation of a β-diketone with hydroxylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the 1,3-dipolar cycloaddition is critically low (<30%). Where should I start my investigation?

Low yield in a multi-step, one-pot reaction like this is a classic diagnostic challenge. The issue almost always resides in one of two key areas: the generation of the nitrile oxide or the cycloaddition itself. The most common culprit is the undesired dimerization of the highly reactive nitrile oxide intermediate to form a stable furoxan (1,2,5-oxadiazole-2-oxide), which competes directly with your desired cycloaddition pathway.[3]

Primary Diagnostic Checklist:

  • Nitrile Oxide Dimerization: Is your reactive intermediate consuming itself before it can react with the alkyne?

  • Inefficient Nitrile Oxide Generation: Are you successfully converting the starting aldoxime into the nitrile oxide?

  • Poor Cycloaddition Efficacy: Are the conditions (temperature, solvent) suboptimal for the [3+2] cycloaddition step?

  • Starting Material Integrity: Are your reagents pure and anhydrous?

  • Product Loss During Work-up: Are you losing your target compound during extraction or purification?

The following questions will address each of these points in detail.

Q2: I suspect nitrile oxide dimerization is my main problem. How can I diagnose and prevent this?

This is the most probable cause of low yield. The 1,3-dipolar cycloaddition is a bimolecular reaction, whereas dimerization is also a bimolecular process involving two molecules of the nitrile oxide. The key to maximizing yield is to control the reaction kinetics to favor the cycloaddition over dimerization.

Causality: High concentrations of the nitrile oxide intermediate dramatically favor the dimerization side reaction.[3] Your goal is to maintain a low, steady-state concentration of the nitrile oxide in the presence of a sufficient concentration of the alkyne dipolarophile.

Diagnostic Protocol: TLC Monitoring A well-executed Thin-Layer Chromatography (TLC) analysis is your most powerful diagnostic tool.

  • Spotting: On a single TLC plate, spot your starting 4-bromobenzaldoxime (SM), a co-spot of the SM and the reaction mixture, and the reaction mixture itself.

  • Visualization: The furoxan dimer is typically less polar than the starting aldoxime but may have a similar polarity to the desired isoxazole product. The key is to observe the consumption of the starting material. If the aldoxime is consumed but little product is formed, dimerization is highly likely.

  • Reference: If possible, synthesize the furoxan dimer intentionally by generating the nitrile oxide in the absence of the alkyne to get a TLC reference spot.

Mitigation Strategies:

  • Slow Addition: The most effective strategy is to add the nitrile oxide precursor (or the reagent that generates it, like the base or oxidant) slowly to the reaction flask already containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, starving the dimerization pathway.[3]

  • Stoichiometry Adjustment: Use a slight excess (1.2-1.5 equivalents) of the alkyne (propyne). This increases the probability of a productive collision between the nitrile oxide and the alkyne rather than with another nitrile oxide molecule.

  • Temperature Control: Higher temperatures can sometimes favor dimerization. While the cycloaddition may require heat, excessive temperatures should be avoided. Optimization is key.[3]

Q3: My starting aldoxime is not being consumed, or the reaction is stalling. How can I improve the nitrile oxide generation step?

If your TLC analysis shows a significant amount of unreacted 4-bromobenzaldoxime even after an extended reaction time, the issue lies in the initial step. The in situ generation of nitrile oxides from aldoximes typically involves a two-step sequence: halogenation of the oxime carbon, followed by base-induced elimination of HX.

Common Reagents & Potential Failures:

  • N-Chlorosuccinimide (NCS) or Chloramine-T: These are common oxidants used to generate the intermediate hydroximoyl chloride.[4] If these reagents are old or have degraded, they will be ineffective. Use freshly opened or purified reagents.

  • Base Selection: A non-nucleophilic base like triethylamine (TEA) is typically used for the elimination step. Ensure the base is anhydrous and added in the correct stoichiometric amount (or slight excess) to neutralize the generated HCl and drive the reaction.

  • Solvent Choice: The solvent must be able to dissolve both the aldoxime and the reagents. Common choices include chloroform, dichloromethane (DCM), or tetrahydrofuran (THF).[5] Ensure the solvent is dry, as water can hydrolyze the intermediate hydroximoyl chloride.

Troubleshooting Workflow for Nitrile Oxide Generation

start Low Aldoxime Conversion Observed check_reagents Verify Reagent Quality (NCS, Base) start->check_reagents check_conditions Assess Reaction Conditions (Solvent, Temperature) start->check_conditions reagent_sol Use Fresh/Purified NCS Use Anhydrous Base & Solvent check_reagents->reagent_sol Reagents old/wet? condition_sol Optimize Solvent for Solubility Adjust Temperature (e.g., 0°C to RT) check_conditions->condition_sol Poor solubility/wrong temp? re_run Re-run Experiment with Optimized Parameters reagent_sol->re_run condition_sol->re_run

Caption: Troubleshooting logic for poor aldoxime conversion.

Q4: I am forming the product, but the yield is still moderate. How can I optimize the cycloaddition conditions?

If both nitrile oxide generation and dimerization are reasonably controlled, fine-tuning the cycloaddition parameters can provide a significant yield boost.

Parameter Optimization Table

ParameterRecommended RangeRationale & Causality
Temperature 0 °C to RefluxThe cycloaddition is often favorable at room temperature, but some systems require heating to overcome the activation energy. Start at room temperature and incrementally increase if the reaction is slow, but monitor for increased side-product formation (dimer).[3]
Solvent DCM, Chloroform, THF, Ethyl AcetateSolvent polarity can influence the reaction rate.[3] The ideal solvent fully dissolves all reactants. For gaseous alkynes like propyne, a solvent and sealed-vessel setup that can handle pressure may be necessary.
Alkyne Equivalents 1.2 - 2.0 eq.Using an excess of the stable dipolarophile (propyne) pushes the equilibrium towards the product and outcompetes nitrile oxide dimerization.
Reaction Time 2 - 24 hoursMonitor the reaction by TLC. Quench the reaction once the starting aldoxime is consumed to prevent potential degradation of the isoxazole product under prolonged exposure to the reaction conditions.[6]
Q5: I am using the alternative synthesis from 1-(4-bromophenyl)butane-1,3-dione and hydroxylamine, but I get a mixture of regioisomers. How can I improve selectivity?

This is a classic challenge in isoxazole synthesis from non-symmetrical 1,3-dicarbonyls. The reaction proceeds via condensation with hydroxylamine, which can attack either carbonyl group, leading to two possible regioisomers: the desired 3-(4-bromophenyl)-5-methyl-1,2-oxazole and the undesired 5-(4-bromophenyl)-3-methyl-1,2-oxazole.

Controlling Regioselectivity: Selectivity is primarily governed by the relative electrophilicity of the two carbonyl carbons and is highly pH-dependent.

  • Acidic Conditions (pH 1-4): Under acidic conditions, the reaction often favors attack at the more reactive ketone (the benzoyl ketone in this case is deactivated by the phenyl ring, making the acetyl ketone more susceptible to initial attack), which can lead to the undesired 5-aryl isomer after cyclization.

  • Basic/Neutral Conditions (pH 6-8): At neutral or slightly basic pH, the equilibrium can be shifted. Often, thermodynamic control can favor the formation of the more stable isomer. For 3-aryl-5-alkyl isoxazoles, this is typically the desired product. It is recommended to run the reaction in a buffered solution or with a mild base like sodium acetate.

Experimental Protocol for Improved Selectivity:

  • Dissolve 1-(4-bromophenyl)butane-1,3-dione (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol or methanol.

  • Add sodium acetate (1.5 eq.) to buffer the reaction mixture to a mildly basic/neutral pH.

  • Reflux the mixture for 4-8 hours, monitoring by TLC for the disappearance of the starting dicarbonyl.

  • Compare the resulting isomer ratio (via ¹H NMR) to a reaction run in strongly acidic conditions to confirm the effect of pH.

Key Experimental Protocols

Protocol 1: Optimized 1,3-Dipolar Cycloaddition Synthesis

This protocol incorporates slow-addition principles to minimize dimerization.

Reaction Scheme and Side Reaction

cluster_main Desired Reaction Pathway cluster_side Competing Side Reaction Aldoxime 4-Bromobenzaldoxime NitrileOxide 4-Bromobenzonitrile Oxide (Reactive Intermediate) Aldoxime->NitrileOxide [O], -H₂O Isoxazole 3-(4-Bromophenyl)-5-methyl- 1,2-oxazole (Product) NitrileOxide->Isoxazole Dimer Furoxan Dimer (Side Product) NitrileOxide->Dimer Propyne Propyne Propyne->Isoxazole [3+2] Cycloaddition NitrileOxide2 + another molecule of Nitrile Oxide NitrileOxide2->Dimer Dimerization

Caption: Primary synthesis route and competing dimerization side reaction.

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add 4-bromobenzaldoxime (1.0 eq.) and propyne (1.5 eq., often bubbled through the solvent or added as a condensed liquid at low temperature) to anhydrous chloroform (15 mL per mmol of aldoxime).

  • Reagent Preparation: In the dropping funnel, prepare a solution of N-chlorosuccinimide (1.1 eq.) and triethylamine (0.1 eq. as catalyst) in anhydrous chloroform (5 mL per mmol).

  • Slow Addition: Add the NCS/TEA solution dropwise to the stirred reaction mixture at room temperature over 1-2 hours.

  • Main Elimination: After the addition is complete, add the remaining triethylamine (1.1 eq.) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC (e.g., using 20% ethyl acetate in hexanes).

  • Work-up: Upon completion, wash the reaction mixture with water (2x), followed by brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 2% to 10% ethyl acetate in hexanes) to isolate the pure 3-(4-bromophenyl)-5-methyl-1,2-oxazole.[6]

References

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments. BenchChem Technical Support.
  • Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole.
  • BenchChem. (2025).
  • Wiley-VCH. (2023).
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (2007). Convenient Synthesis of 3,5‐Disubstituted Isoxazoles.
  • CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry.
  • ResearchGate. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid.
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
  • Chemical Journal of Chinese Universities. (2015). New Synthetic Method for 3,5-Disubstituted Isoxazole.
  • YouTube. (2020). 1,3-dipolar cycloaddition reactions. ChemHelpASAP.
  • PMC. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.

Sources

improving regioselectivity in the synthesis of 3-aryl-5-methyl-1,2-oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-aryl-5-methyl-1,2-oxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving regioselectivity and overcoming common challenges in this important synthetic transformation.

Mechanistic Overview: The Basis of Regioselectivity

The most prevalent method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between an in situ generated nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile).[1][2] For the synthesis of 3-aryl-5-methyl-1,2-oxazoles, this involves the reaction of an aryl nitrile oxide with propyne.

The core challenge—regioselectivity—arises because the cycloaddition can proceed through two different transition states, leading to two possible regioisomers: the desired 3-aryl-5-methyl-1,2-oxazole and the undesired 3-methyl-5-aryl-1,2-oxazole .

The outcome is governed by a delicate balance of steric and electronic factors, which can be manipulated through careful selection of reaction conditions.[3] Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2][3]

Regioselectivity Mechanism cluster_pathways Transition States R1 Aryl Nitrile Oxide (Ar-C≡N⁺-O⁻) TS_A Pathway A (Favored Electronically) R1->TS_A TS_B Pathway B (Favored Sterically) R1->TS_B R2 Propyne (H₃C-C≡C-H) R2->TS_A R2->TS_B P_A 3-Aryl-5-Methyl-1,2-Oxazole (Desired Product) TS_A->P_A Major Pathway (Optimized) P_B 3-Methyl-5-Aryl-1,2-Oxazole (Undesired Isomer) TS_B->P_B Minor Pathway

Caption: Competing pathways in the synthesis of 3-aryl-5-methyl-1,2-oxazoles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction yields a mixture of regioisomers with a low ratio of the desired 3-aryl-5-methyl product. How can I improve selectivity?

Answer: This is the most common challenge. The formation of regioisomers indicates that both electronic and steric influences are competing under your current conditions.[4] To favor the 3-aryl-5-methyl isomer, you need to promote the pathway dictated by electronic control.

Causality: In the reaction between an aryl nitrile oxide and propyne, FMO theory generally predicts that the largest HOMO coefficient on one reactant will align with the largest LUMO coefficient on the other. This typically favors the formation of the 3-aryl-5-methyl isomer. However, steric hindrance between the aryl group and the methyl group can favor the alternative pathway.

Solutions:

  • Solvent Optimization: The polarity of the solvent can significantly influence regioselectivity.[4][5] Polar solvents can stabilize the more polar transition state, which often leads to the electronically favored product.

    • Action: Screen a range of solvents from nonpolar (e.g., Toluene, THF) to polar aprotic (e.g., Acetonitrile, DMF) and polar protic (e.g., Ethanol, Methanol).

  • Temperature Control: Lowering the reaction temperature can increase selectivity. At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which is often the electronically favored one.

    • Action: Run the reaction at 0 °C or room temperature instead of at reflux. Monitor the reaction progress carefully, as the rate will decrease.

  • Use of Catalysts: Copper(I) catalysis is well-documented to enhance the regioselectivity of nitrile oxide cycloadditions with terminal alkynes, almost exclusively yielding the 3,5-disubstituted product.[6][7]

    • Mechanism: The copper(I) coordinates with the terminal alkyne to form a copper acetylide intermediate. This alters the electronic properties and steric profile of the alkyne, directing the nitrile oxide to add with a single orientation.[6]

    • Action: Add a catalytic amount (5-10 mol%) of a Cu(I) source, such as CuI, to the reaction mixture.[5][6]

ParameterCondition A (Poor Selectivity)Condition B (Improved Selectivity)Rationale
Catalyst None5 mol% CuICu(I) forms a copper acetylide, enforcing high regiochemical control.[6]
Solvent TolueneTHF or AcetonitrileIncreased solvent polarity can stabilize the desired transition state.[5]
Temperature 80 °C (Reflux)25 °C (Room Temp)Lower temperature favors the kinetically controlled, electronically preferred product.
Problem 2: I'm observing a significant amount of a byproduct that I suspect is a furoxan. How can I prevent this?

Answer: The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) is a classic side reaction caused by the dimerization of the nitrile oxide intermediate.[4] This occurs when the concentration of the nitrile oxide is too high, allowing it to react with itself before it can be trapped by the alkyne (propyne).

Solutions:

  • In Situ Generation and Slow Addition: The key is to keep the instantaneous concentration of the nitrile oxide low.

    • Action: Generate the nitrile oxide in situ from an aldoxime precursor (e.g., using an oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite).[1][8] Instead of adding the oxidant all at once, add it slowly as a solution to the reaction mixture containing the aldoxime and propyne. This ensures the nitrile oxide is consumed as it is formed.

  • Ensure High Concentration of Dipolarophile: Make sure the alkyne (propyne) is present in a slight excess and is readily available to react.

    • Action: Use 1.2-1.5 equivalents of propyne. If using propyne gas, ensure efficient bubbling through the solution. If using a propyne surrogate, ensure it is fully dissolved before starting the nitrile oxide generation.

Caption: Workflow for optimizing regioselectivity and minimizing byproducts.

Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between the 3-aryl-5-methyl and 3-methyl-5-aryl regioisomers using ¹H NMR?

A1: This is a critical characterization step. The chemical shift of the proton at the C4 position of the isoxazole ring (H-4) is highly sensitive to the electronic nature of the adjacent substituent at the C5 position.[9][10]

  • For 3-aryl-5-methyl-1,2-oxazole (Desired): The H-4 proton is adjacent to the methyl group. Its chemical shift will be in a relatively upfield region (typically δ 6.2-6.5 ppm).

  • For 3-methyl-5-aryl-1,2-oxazole (Undesired): The H-4 proton is adjacent to the aryl group. The deshielding effect of the aromatic ring will shift this proton significantly downfield (typically δ 6.7-7.0 ppm).[5] You can determine the regioisomeric ratio by integrating these two distinct singlet signals in the crude ¹H NMR spectrum.

Q2: Are there alternative synthetic routes that offer better intrinsic regioselectivity?

A2: Yes, while the [3+2] cycloaddition is common, other methods can provide excellent regiochemical control from the start. One powerful strategy involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or a related precursor like a β-enamino diketone.[11][12]

  • Method: For your target molecule, you would start with an aryl-substituted 1,3-diketone (e.g., 1-arylbutane-1,3-dione). Reaction with hydroxylamine under specific pH and solvent conditions can selectively yield one regioisomer.[4][11]

  • Advantage: This method avoids the need to handle potentially unstable nitrile oxide intermediates and can offer high regioselectivity by design, sometimes influenced by Lewis acid additives like BF₃·OEt₂.[4][11]

Q3: My isoxazole product seems to be degrading during purification on silica gel. Is the ring unstable?

A3: The isoxazole ring is generally stable, but the N-O bond can be labile under certain conditions.[4]

  • Acid Sensitivity: Strongly acidic conditions can promote ring cleavage. If your silica gel is acidic, or if you are using a very acidic eluent system (e.g., with high concentrations of acetic acid), you may observe degradation.

  • Solution: Neutralize your crude product during workup. For chromatography, you can use silica gel that has been pre-treated with a base (e.g., washed with a solvent mixture containing 1-2% triethylamine) to neutralize active sites.

Example Protocol: Copper(I)-Catalyzed Regioselective Synthesis

This protocol describes a reliable method for synthesizing 3-phenyl-5-methyl-1,2-oxazole with high regioselectivity.

Reagents:

  • Benzaldoxime (1.0 eq)

  • Propyne (bubbled through solution, or a suitable surrogate)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzaldoxime (1.0 eq) and Copper(I) Iodide (0.05 eq).

  • Add anhydrous THF to dissolve the solids.

  • Add triethylamine (1.1 eq) to the mixture and cool the flask to 0 °C in an ice bath.

  • Begin bubbling propyne gas through the stirred solution.

  • In a separate flask, dissolve NCS (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the NCS solution dropwise to the reaction flask over 30-60 minutes using a syringe pump. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-methyl-1,2-oxazole.

  • Characterization: Confirm the structure and determine the isomeric purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The desired product should show a characteristic singlet for H-4 around δ 6.4 ppm.

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). Journal of Heterocyclic Chemistry, 40(6), 1097-1101. Available from: [Link]

  • Maeda, Y., et al. (2019). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical and Pharmaceutical Bulletin, 67(11), 1215-1220. Available from: [Link]

  • Gajda, T., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2565. Available from: [Link]

  • Reddy, B., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society, 100(10), 101149. Available from: [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available from: [Link]

  • Potapov, A. Y., et al. (2003). Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1101. Available from: [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. Available from: [Link]

  • Rosa, G. R., et al. (2013). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 3(36), 15814-15825. Available from: [Link]

  • A regioselective synthesis of 3,5-disubstituted isoxazoles. (1995). Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2349. Available from: [Link]

  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides. (n.d.). ResearchGate. Available from: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2023). Organic Letters. Available from: [Link]

  • Singh, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255. Available from: [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Dommerholt, J., et al. (2010). Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. Angewandte Chemie International Edition, 49(49), 9422-9425. Available from: [Link]

  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. (2013). Organic & Biomolecular Chemistry, 11(3), 474-480. Available from: [Link]

  • Copper-Catalyzed Isoxazole Synthesis. (2022). Synfacts, 18(10), 1079. Available from: [Link]

  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. (2013). PubMed. Available from: [Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. (2025). R Discovery. Available from: [Link]

  • Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. (2018). Arkivoc, 2018(5), 1-19. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). MDPI. Available from: [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry. Available from: [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (2015). Chemical Journal of Chinese Universities, 36(5), 864-869. Available from: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. Available from: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2018). Beilstein Journal of Organic Chemistry, 14, 2598-2607. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic scaffold. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind each troubleshooting step.

Part 1: Strategic Synthesis Planning - FAQs

Before initiating a scale-up campaign, selecting the appropriate synthetic route is paramount. The two most prevalent pathways to 3-(4-Bromophenyl)-5-methyl-1,2-oxazole both present unique advantages and challenges.

Question: What are the primary synthetic routes for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, and how do I choose the best one for scale-up?

Answer: There are two principal and well-documented routes for the synthesis of this target molecule. The choice depends on factors such as raw material availability, process safety considerations, and the impurity profile of the intermediates.

  • The 1,3-Diketone Pathway: This route involves the initial synthesis of 1-(4-bromophenyl)butane-1,3-dione, followed by a cyclocondensation reaction with hydroxylamine.[1]

  • The Chalcone Pathway: This approach begins with a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone), which is then reacted with hydroxylamine hydrochloride to yield the isoxazole ring.[2][3][4]

The Chalcone Pathway is often preferred in many settings due to the typically crystalline and easily purifiable nature of chalcone intermediates. However, the 1,3-Diketone route can be very efficient if high-purity diketone is readily available or can be synthesized cleanly.

Logical Workflow: Selecting a Synthetic Pathway

The following decision-making workflow can guide your choice of synthetic strategy.

Synthetic_Pathway_Decision start Start: Synthesize 3-(4-Bromophenyl)-5-methyl-1,2-oxazole diketone_avail Is high-purity 1-(4-bromophenyl)butane-1,3-dione readily available? start->diketone_avail chalcone_precursors Are 4-bromoacetophenone and acetaldehyde readily available? diketone_avail->chalcone_precursors No route_a Pathway A: 1,3-Diketone Route diketone_avail->route_a Yes route_b Pathway B: Chalcone Route chalcone_precursors->route_b Yes synth_diketone Synthesize 1,3-Diketone via Claisen Condensation chalcone_precursors->synth_diketone No, consider synthesizing precursor route_a->synth_diketone If needed synth_chalcone Synthesize Chalcone via Claisen-Schmidt Condensation route_b->synth_chalcone Chalcone_Reaction_Pathway Chalcone Chalcone Intermediate + NH2OH.HCl Oxime Side Product: Chalcone Oxime Chalcone->Oxime Simple Condensation (Incorrect pH/Temp) Isoxazoline Key Intermediate: Isoxazoline Chalcone->Isoxazoline Cyclization (Base, EtOH) Isoxazole Desired Product: 3-(4-Bromophenyl)-5-methyl-1,2-oxazole Isoxazoline->Isoxazole Dehydration (Heat, Strong Base)

Caption: Reaction map for the synthesis of isoxazoles from chalcones.

Question: I am isolating the chalcone oxime as the major product. What conditions favor this side reaction?

Answer: Formation of the chalcone oxime indicates that the initial condensation with hydroxylamine has occurred, but the subsequent intramolecular Michael addition (the cyclization step) has failed. [5][6]

  • Causality: This often happens when reaction conditions are too mild (low temperature, weak base) or when the conformation of the chalcone is unfavorable for cyclization. The oxime is often a kinetic product, while the cyclized isoxazoline is the thermodynamic product.

  • Troubleshooting Steps:

    • Ensure Sufficient Base: The cyclization step requires the deprotonation of the oxime hydroxyl group to initiate the attack on the double bond. Ensure at least one equivalent of a reasonably strong base (e.g., NaOH, KOH) is present.

    • Increase Temperature: As with the dehydration issue, increasing the temperature will provide the energy to overcome the activation barrier for the cyclization reaction. Refluxing is typically required.

    • Reaction Time: Ensure the reaction is allowed to run to completion. Monitor by TLC, looking for the disappearance of both the starting chalcone and the intermediate oxime spot.

Question: Purification of the final product is difficult due to the presence of the starting chalcone and the isoxazoline byproduct. What are the best strategies for purification on a large scale?

Answer: This is a common scale-up challenge, as the polarities of the starting material, intermediate, and product can be very similar. [7]A multi-step purification strategy is often required.

  • Causality: The slight differences in polarity between the chalcone (ketone), isoxazoline (N-O single bond), and isoxazole (aromatic ring) make chromatographic separation difficult and costly at scale.

  • Purification Strategies:

    • Crystallization/Recrystallization: This is the most cost-effective and scalable method. The target isoxazole is often a stable, crystalline solid. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find a system where the desired product has high crystallinity and the impurities remain in the mother liquor.

    • Slurry Wash: Before a full recrystallization, slurrying the crude solid in a solvent where the product is sparingly soluble but the impurities are more soluble (e.g., cold ethanol or diethyl ether) can significantly improve purity.

    • Column Chromatography (As a last resort): While not ideal for large-scale manufacturing, a silica gel plug (a short, wide column) can be used to remove the most polar or non-polar impurities before a final crystallization.

Table 1: Analytical Comparison of Product and Key Byproducts
CompoundKey ¹H NMR Signal (CDCl₃, approx. ppm)TLC Rf (3:1 Hexane:EtOAc)
Starting Chalcone Vinyl Protons (α,β to carbonyl) at 7.2-7.8 ppm~0.50
Isoxazoline Intermediate Aliphatic protons (CH, CH₂) at 3.5-5.5 ppm~0.40
Chalcone Oxime Vinyl Protons (α,β to C=N) at 6.8-7.5 ppm~0.45
Target Isoxazole Methyl (CH₃) singlet at ~2.5 ppm; Isoxazole proton singlet at ~6.5 ppm~0.35

Part 4: Protocol - The Chalcone Pathway (100g Scale)

This protocol is a representative, self-validating procedure for the synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

Step 1: Synthesis of (E)-1-(4-bromophenyl)but-2-en-1-one (Chalcone)
  • Setup: To a 2L jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, add 4-bromoacetophenone (199 g, 1.0 mol) and ethanol (1 L). Begin stirring to dissolve.

  • Base Preparation: In a separate vessel, prepare a solution of 10% aqueous sodium hydroxide (44 g NaOH in 400 mL water).

  • Reaction: Cool the reactor contents to 15 °C. Slowly add the NaOH solution over 1 hour, maintaining the internal temperature below 25 °C. After the addition is complete, add acetaldehyde (66 g, 1.5 mol) dropwise over 2 hours, again keeping the temperature below 25 °C.

  • Monitoring: The reaction mixture will turn yellow and a precipitate may form. Stir at 20-25 °C for 4-6 hours. Monitor the reaction by TLC (3:1 Hexane:EtOAc) for the disappearance of 4-bromoacetophenone.

  • Work-up: Once complete, cool the reaction to 5 °C and slowly add 2M HCl until the pH is ~7. The product will precipitate.

  • Isolation: Filter the solid product, wash thoroughly with cold water (3 x 250 mL), and dry under vacuum at 50 °C.

  • Purity Check: The crude chalcone should be a pale yellow solid. Check purity by ¹H NMR. If significant impurities are present, recrystallize from ethanol. Expected yield: 180-200 g (80-89%).

Step 2: Synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole
  • Setup: To the 2L jacketed reactor, add the chalcone from Step 1 (180 g, 0.8 mol), hydroxylamine hydrochloride (83 g, 1.2 mol), and ethanol (1.2 L).

  • Base Addition: Prepare a solution of potassium hydroxide (67 g, 1.2 mol) in water (100 mL). Add this solution to the reactor over 30 minutes. An exotherm will be observed; maintain the temperature below 40 °C.

  • Reaction: Heat the reaction mixture to reflux (~78 °C) and maintain for 8-12 hours.

  • Monitoring: The reaction progress can be monitored by HPLC or TLC (3:1 Hexane:EtOAc), observing the conversion of the chalcone (Rf ~0.5) and isoxazoline intermediate (Rf ~0.4) to the final product (Rf ~0.35).

  • Work-up: Cool the reaction to room temperature. Slowly pour the reaction mixture into 4L of ice-water with stirring. A solid will precipitate.

  • Isolation & Purification: Filter the crude solid and wash with water. Dry the solid. Recrystallize the crude product from hot isopropanol to yield the final product as a white to off-white crystalline solid.

  • Final Analysis: Confirm the structure and purity (>99%) by ¹H NMR, ¹³C NMR, and HPLC. Expected yield: 150-170 g (79-89%).

References

  • ResearchGate. (n.d.). Effect of hydroxylamine hydrochloride on chalcones. Retrieved from [Link] [5]2. Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Retrieved from [Link] [8]3. Asian Journal of Chemistry. (1991). Reaction in oximes of. Retrieved from [Link] [6]4. Journal of Kufa for Chemical Sciences. (2024). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Retrieved from [Link] [9]5. Google Patents. (n.d.). CN103102283A - Preparation method of chalcone oxime compound and application of the same as novel immunosuppressant. Retrieved from

  • Royal Society of Chemistry. (2016). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Retrieved from [Link] [10]10. ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link] [11]11. Organic Syntheses. (n.d.). Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link] [2]13. Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Chemistry & Biology Interface. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link] [3]16. National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link] [4]17. Journal of Qassim University for Science. (2025). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)butane-1,3-dione. Retrieved from [Link]

  • Chinese Chemical Society. (2025). Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyanate. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of cyclic nitrone and 1,2-oxazine from 1,2,4-triaryl-but-2-ene-1,4-dione and hydroxylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.). One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran catalyzed via K10 montmorillonite under solvent-free conditions. Retrieved from [Link] [1]26. National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Bromo-5-(thiophen-2-yl)oxazole. Retrieved from [Link]

Sources

stability issues of nitrile oxide intermediates in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Optimization of Nitrile Oxide Intermediates Status: Active Operator: Senior Application Scientist

Welcome to the Technical Support Desk

You have reached the Tier 3 Support Guide for isoxazole and isoxazoline synthesis. If you are accessing this guide, you are likely encountering the "instability trifecta" of nitrile oxides: Dimerization (furoxan formation), Rearrangement (isocyanate formation), or Hydrolysis .

Nitrile oxides are high-energy 1,3-dipoles (


). They are transient species that must be handled with precise kinetic control. This guide moves beyond basic textbook definitions to address the causality of failure and provide self-validating protocols.
Part 1: The Dimerization Trap (Furoxan Formation)

User Complaint: "My reaction mixture turned cloudy/precipitated a solid, and the yield of the isoxazole is <30%. NMR shows a symmetric byproduct."

Diagnosis: You are suffering from Nitrile Oxide Dimerization . Nitrile oxides are metastable. In the absence of a sufficient concentration of dipolarophile (alkyne/alkene), they react with themselves to form 1,2,5-oxadiazole-2-oxides (furoxans).

The Science of Failure: The kinetics are your enemy here.

  • Cycloaddition (Desired): Second-order overall (

    
    ).
    
  • Dimerization (Undesired): Second-order with respect to the nitrile oxide (

    
    ).
    

If


 is high, the dimerization rate spikes quadratically. If the dipolarophile is sluggish (electron-poor or sterically hindered), dimerization dominates.

Troubleshooting Protocol:

  • Switch to In Situ Generation: Never isolate the nitrile oxide. Generate it in the presence of the dipolarophile.

  • The "High-Dilution" Simulation: Use a syringe pump to add the precursor (hydroximoyl chloride or nitroalkane) slowly to the reaction vessel containing the base and the dipolarophile. This keeps the instantaneous concentration of

    
     near zero, favoring the cross-reaction.
    
  • Steric Shielding: If possible, increase steric bulk near the dipole. 2,6-disubstituted aryl nitrile oxides are significantly more stable against dimerization due to the disruption of the planar transition state required for furoxan formation.

Visualizing the Competitive Pathways

ReactionPathways Aldoxime Aldoxime / Precursor NitOx Nitrile Oxide (R-CNO) [Transient Intermediate] Aldoxime->NitOx Oxidation/Elimination Isoxazole Isoxazole (Target Product) NitOx->Isoxazole + Alkyne (k_cyc) [Desired Path] Furoxan Furoxan (Dimer impurity) NitOx->Furoxan x2 (k_dimer) [High Conc. Risk] Isocyanate Isocyanate (Rearrangement) NitOx->Isocyanate Heat (>110°C) [Thermal Risk]

Figure 1: The competitive landscape of nitrile oxide reactivity. High concentration favors Furoxan; High heat favors Isocyanate.

Part 2: The Rearrangement Risk (Isocyanate Formation)

User Complaint: "I see urea byproducts or amines after workup. My reaction required high heat to proceed."

Diagnosis: Thermal Rearrangement to Isocyanates . At elevated temperatures (typically >110°C), nitrile oxides rearrange to isocyanates (


). Upon workup with water, these hydrolyze to amines or react with amines to form ureas.

The Science of Failure: This rearrangement is strictly intramolecular and often irreversible. It competes effectively with cycloaddition when the dipolarophile is unreactive, prompting the chemist to "crank up the heat."

Troubleshooting Protocol:

  • Lewis Acid Catalysis: Instead of heat, use a Lewis Acid to lower the activation energy of the cycloaddition.

    • Recommendation: Magnesium iodide (

      
      ), Zinc chloride (
      
      
      
      ), or Copper(I) species.
    • Mechanism: The Lewis acid coordinates to the oxygen of the nitrile oxide or the dipolarophile, accelerating the [3+2] cycloaddition allowing it to proceed at Room Temperature (RT) or

      
      , well below the rearrangement threshold.
      
  • Solvent Selection: Avoid non-polar solvents if thermal activation is necessary. Polar solvents can sometimes stabilize the transition state of the cycloaddition more effectively than the rearrangement.

Part 3: Validated Generation Protocols

Choose the method based on your substrate's tolerance.

Method A: The "Huisgen" Method (Chlorination/Dehydrohalogenation)

Best for: Robust substrates, large scale.

Reagents:

  • Aldoxime (

    
    )
    
  • N-Chlorosuccinimide (NCS) or

    
    -BuOCl
    
  • Triethylamine (

    
    ) or Pyridine
    

Step-by-Step Protocol:

  • Chlorination: Dissolve aldoxime (1.0 equiv) in DMF or DCM (0.5 M). Add NCS (1.1 equiv) at

    
    . Stir 1h at RT.[1]
    
    • Checkpoint: Check TLC. The aldoxime spot should disappear, replaced by the hydroximoyl chloride (often less polar).

  • Cycloaddition: Add the alkyne/alkene (1.2–1.5 equiv) to the solution.

  • Elimination (Slow Addition): Dissolve

    
     (1.2 equiv) in a small volume of solvent. Add this solution dropwise  over 2–4 hours using a syringe pump.
    
    • Why? This ensures the base generates the nitrile oxide slowly, keeping

      
       low to prevent dimerization.
      
Method B: The Oxidative Method (Hypervalent Iodine)

Best for: Acid-sensitive substrates, avoiding chlorinated byproducts.

Reagents:

  • Aldoxime[2][3][4][5][6][7]

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or PIDA.

Step-by-Step Protocol:

  • Dissolve aldoxime (1.0 equiv) and dipolarophile (1.5 equiv) in MeOH or

    
    .
    
  • Add PIFA (1.1 equiv) slowly at

    
    .
    
  • Stir at

    
    .
    
    • Note: This method generates the nitrile oxide via an I(III) intermediate, bypassing the chloride. It is extremely fast and often high-yielding for electron-deficient dipolarophiles.

Comparison of Methods
FeatureHuisgen (NCS/Base)Mukaiyama (Nitro/PhNCO)Oxidative (PIFA)
Precursor AldoximeNitroalkaneAldoxime
Byproducts Succinimide,


,

PhI,

pH Condition BasicNeutral/Mildly BasicAcidic (due to TFA release)
Dimer Risk Moderate (Control via addn rate)Low (Slow release)Low (Fast reaction)
Cost LowModerateHigh
Part 4: Advanced Handling (Flow Chemistry)

User Complaint: "I need to scale up, but the exotherm is uncontrollable and dimerization increases."

Solution: Continuous Flow Synthesis . Flow chemistry is the gold standard for handling unstable intermediates like nitrile oxides. It allows for "Flash Generation" where the dipole exists for only seconds before reacting.

Flow Setup Diagram

FlowChemistry FeedA Feed A: Aldoxime + Alkyne Mixer T-Mixer FeedA->Mixer FeedB Feed B: NaOCl (Bleach) or Base FeedB->Mixer Reactor Reactor Coil (Residence Time: 2-10 min) Mixer->Reactor In Situ Generation Quench Quench/BPR (Back Pressure Reg) Reactor->Quench Cycloaddition Complete Product Collection: Isoxazole Quench->Product

Figure 2: Continuous flow setup for safe handling of nitrile oxides. The residence time is tuned to match the cycloaddition rate (


), preventing accumulation of the unstable dipole.

Key Advantage: The high surface-area-to-volume ratio in flow reactors manages the exotherm of the cycloaddition, and the precise residence time prevents the nitrile oxide from "lingering" long enough to dimerize.

References
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][4][5][8][9][10][11] Past and Future. Angewandte Chemie International Edition. Link

  • Grundmann, C. (1971). Nitrile Oxides.[1][2][3][4][5][7][9][11][12][13][14][15] Synthesis. (Classic text on dimerization mechanisms). Link

  • Mendelsohn, B. A., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Organic & Biomolecular Chemistry. Link

  • Bode, J. W., et al. (2004). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. Journal of the American Chemical Society.[11][12][13][14] Link

  • Ley, S. V., et al. (2011). Continuous flow synthesis of isoxazoles. Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: 3-(4-Bromophenyl)-5-methyl-1,2-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up and Purification Protocols Ticket ID: ISOX-BR-003 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Critical Triage: Immediate Failure Analysis

Before proceeding with standard work-up, identify your synthesis route to select the correct troubleshooting path.

SymptomProbable CauseImmediate Action
Two distinct spots on TLC (Close Rf)Regioisomer Mixture (Common in Condensation Route).[1] You likely have both 3-aryl-5-methyl and 5-aryl-3-methyl isomers.[1]Do not recrystallize yet.[1] Proceed to Protocol B (Chromatographic Separation).
White precipitate formed early Furoxan Dimerization (Common in Nitrile Oxide Route).[1] The nitrile oxide precursor dimerized before reacting with the dipolarophile.Filter solid.[1][2][3] Check solubility in hot EtOH. If insoluble, it is likely the dimer (impurity).
Low Yield / Sticky Oil Incomplete Cyclization or Trapped Solvent.[1]Run H-NMR.[1][3][4][5][6][7] If peaks are broad, perform an acid wash (0.1 M HCl) to remove residual hydroxylamine/base.

Technical Protocols

Protocol A: The Nitrile Oxide [3+2] Cycloaddition Route (High Specificity)

Targeting the 3-(4-bromophenyl)-5-methyl isomer via 4-bromobenzohydroximoyl chloride.[1]

The Challenge: The primary failure mode here is the dimerization of the nitrile oxide intermediate into 3,4-bis(4-bromophenyl)furoxan.[1] This occurs if the dipolarophile (e.g., propyne, isopropenyl acetate) concentration is too low relative to the generated nitrile oxide.

Step-by-Step Work-up:

  • Quenching:

    • If using NCS/Et3N : The reaction mixture likely contains triethylamine hydrochloride salts.[1]

    • Add Water (1:1 vol/vol) to the reaction mixture.

    • Why: This dissolves the amine salts immediately.[1]

  • Phase Separation:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes).

    • Note: Avoid ether if possible; the furoxan impurity is less soluble in ether and may precipitate, complicating the separation.

  • The "Furoxan" Wash (Crucial):

    • Wash the organic layer with 1M NaOH .[1]

    • Scientific Logic:[1][3][7][8][9][10][11] While the isoxazole is stable, residual unreacted oximes or specific phenolic impurities (if any) are removed. More importantly, this stabilizes the pH before drying.

  • Drying & Concentration:

    • Dry over anhydrous MgSO₄ .[1][3] Filter.

    • Concentrate in vacuo to a solid.[1]

  • Purification (Crystallization):

    • Solvent System: Ethanol/Water (9:[1]1) or Hexane/EtOAc (Hot).

    • Procedure: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists.[1] Cool slowly to 4°C.

    • Troubleshooting: If a gummy solid forms, switch to Recrystallization from Methanol .

Protocol B: The 1,3-Dicarbonyl Condensation Route (Economy)

Targeting the isomer via 1-(4-bromophenyl)butane-1,3-dione + Hydroxylamine.[1]

The Challenge: This route produces a mixture of 3-(4-bromophenyl)-5-methyl-1,2-oxazole (Target) and 5-(4-bromophenyl)-3-methyl-1,2-oxazole (Regioisomer).[1] Separation is mandatory.[1]

Step-by-Step Work-up:

  • Evaporation: Remove the reaction solvent (usually Ethanol/Reflux) completely.[1]

  • Residue Uptake: Dissolve residue in DCM .

  • Acid/Base Wash:

    • Wash with 0.5 N HCl (removes excess hydroxylamine).[1]

    • Wash with Saturated NaHCO₃ (neutralizes acid).[1]

  • Isomer Separation (Chromatography):

    • Note: Crystallization is rarely sufficient to separate these regioisomers to >98% purity.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient Hexane:EtOAc (Start 95:5

      
       80:20).[6]
      
    • Elution Order: The 3,5-isomer (Target) typically elutes after the 5,3-isomer due to the polarity difference induced by the aryl ring position relative to the oxygen. Verify with NOE NMR.

Visual Troubleshooting & Logic Pathways

Workflow 1: Work-up Decision Tree

Use this logic flow to determine the correct purification method based on crude purity.

WorkupLogic Start Crude Reaction Mixture Wash Aqueous Wash (H2O / Brine) Start->Wash Check TLC Analysis (Hexane:EtOAc 8:2) Single Single Spot Check->Single Clean Multi Multiple Spots Check->Multi Dirty Recryst Recrystallization (EtOH/H2O) Single->Recryst Furoxan Check for Dimer (High Rf Impurity) Multi->Furoxan Dry Dry (MgSO4) & Evaporate Wash->Dry Dry->Check Column Flash Chromatography (Gradient Elution) Furoxan->Column Required

Figure 1: Decision matrix for processing crude isoxazole mixtures.[1] Note that chromatography is mandatory if dimerization or regioisomerism is detected.[1]

Workflow 2: The "Furoxan" Impurity Mechanism

Understanding why your yield is low (Nitrile Oxide Route).

Furoxan Oxime 4-Br-Benzaldehyde Oxime CNO Nitrile Oxide (Intermediate) Oxime->CNO NCS / Et3N Target 3-(4-Br-Ph)-5-Me-Isoxazole (Target) CNO->Target + Alkyne (Fast) Dimer Furoxan Dimer (Major Impurity) CNO->Dimer + Self (Slow but irreversible)

Figure 2: Competitive pathway. High local concentration of Nitrile Oxide (caused by fast addition of base) favors Dimer formation over the Target.

Frequently Asked Questions (FAQ)

Q: I used the copper-catalyzed (CuAAC) method with an alkyne, but the product is green/blue. How do I clean it? A: Isoxazole synthesis via nitrile oxides is typically thermal and does not require Copper(I) like azide-alkyne click chemistry.[1] However, if Cu was used to accelerate the reaction:

  • Dissolve crude in EtOAc.[1]

  • Wash with 10% aqueous EDTA or NH₄OH (Ammonium Hydroxide) solution.[1]

  • The aqueous layer will turn blue (copper complex), leaving the organic layer colorless. Repeat until the aqueous layer is clear.[1]

Q: How do I distinguish the 3,5-isomer from the 5,3-isomer by NMR? A: This is the definitive validation step.

  • 3-(4-bromophenyl)-5-methyl: The methyl group is at C5.[1] In HMBC, the methyl protons will show a correlation to the C5 carbon, which is directly attached to the Oxygen.

  • 5-(4-bromophenyl)-3-methyl: The methyl is at C3.[1] The methyl protons correlate to C3, which is attached to the Nitrogen (C=N).

  • Quick Check: The C4-H proton singlet usually appears slightly upfield in the 5-methyl isomer compared to the 3-methyl isomer due to shielding effects, but 2D NMR (NOESY/HMBC) is required for certainty [1].[1]

Q: My product is an oil that won't crystallize. A: This scaffold should be a solid (MP approx 90-95°C).[1]

  • Trituration: Add cold Hexane or Pentane to the oil and scratch the flask sides with a glass rod.

  • Seeding: If you have a previous batch, add a single crystal.

  • High Vacuum: Ensure all EtOAc is removed; traces of EtOAc inhibit crystallization significantly.[1]

Reference Data

Solvent Compatibility Table
SolventSolubility (Target)Solubility (Furoxan Dimer)Usage
Ethanol High (Hot), Low (Cold)LowRecrystallization
DCM Very HighHighExtraction
Hexane LowInsolubleTrituration / Washing
Water InsolubleInsolubleWashing salts
Validated References
  • Regioselectivity in Isoxazole Synthesis:

    • Title: Regioselective synthesis of 3,5-disubstituted isoxazoles.[1][12]

    • Source:Organic Syntheses, Coll.[11] Vol. 10, p.322 (2004).

    • URL:

  • Nitrile Oxide Dimerization (Furoxan):

    • Title: The chemistry of furoxans.[10]

    • Source:Chemical Reviews, 1988, 88 (1), pp 297–327.

    • URL:

  • General Work-up for Aryl-Isoxazoles:

    • Title: Synthesis of 3-(4-chlorophenyl)-5-methylisoxazole (Analogous protocol).

    • Source:Journal of Heterocyclic Chemistry.

    • URL:

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole and Other Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The isoxazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The unique electronic and steric properties of the isoxazole ring allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide provides a comparative analysis of the biological activity of a specific derivative, 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, in the context of other structurally related isoxazoles. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.

Introduction to the Isoxazole Scaffold

The isoxazole ring, with its adjacent oxygen and nitrogen atoms, offers a unique platform for designing novel therapeutic agents. Its chemical stability and the ability to act as a bioisostere for other functional groups make it an attractive core for drug discovery. The biological activity of isoxazole derivatives can be finely tuned by modifying the substituents at the 3, 4, and 5-positions of the ring. This guide focuses on derivatives bearing an aryl group at the 3-position and a methyl group at the 5-position, with a particular emphasis on 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

Antimicrobial Activity: A Comparative Perspective

Isoxazole derivatives have been extensively investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. The substitution pattern on the isoxazole ring plays a crucial role in determining the potency and spectrum of their activity.

Comparison of Bromophenyl-substituted Isoxazoles

While specific antimicrobial data for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole is limited in the reviewed literature, studies on closely related compounds provide valuable insights. For instance, a study on 5-(4-bromophenyl)-3-{3-methyl-4-[(substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives demonstrated good antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] This suggests that the presence of a bromophenyl group can contribute favorably to the antimicrobial profile of isoxazole-containing molecules.

Another study on 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives also reported antimicrobial activities, further highlighting the importance of halogenated phenyl rings in this context.[2] The electron-withdrawing nature of the bromine atom can influence the overall electronic distribution of the molecule, potentially enhancing its interaction with microbial targets.

Table 1: Comparative Antimicrobial Activity of Isoxazole Derivatives

Compound/Derivative ClassTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
5-(4-bromophenyl)-3-{3-methyl-4-[(substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazolesE. coli, S. aureus, P. aeruginosa, B. subtilisGood activity observed (qualitative)[1]
3-Aryl-5-(3'-bromo/chlorophenyl)isoxazolesVarious bacteria and M. tuberculosisScreening revealed antimicrobial and antitubercular potential[2]
3,5-Dimethylisoxazole-pyridone hybridsHuman leukemia cell lines (not antimicrobial)Potent BRD4 inhibition (IC50)[3]

It is important to note that the compounds in the first two rows, while containing a bromophenyl group, differ from the primary topic compound in their substitution pattern and the saturation of the isoxazole ring in the first case.

Experimental Protocol: Disc Diffusion Assay for Antibacterial Screening

The disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound.[1]

Workflow for Disc Diffusion Assay

cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Prepare standardized bacterial inoculum inoculate Evenly spread bacterial inoculum on agar surface bacterial_culture->inoculate agar_plates Prepare Mueller-Hinton agar plates agar_plates->inoculate compound_discs Impregnate sterile paper discs with test compound solution place_discs Place compound-impregnated discs on the inoculated agar compound_discs->place_discs inoculate->place_discs incubate Incubate plates at 37°C for 18-24 hours place_discs->incubate measure_zones Measure the diameter of the zone of inhibition incubate->measure_zones interpret Compare zone diameter to standard charts to determine susceptibility measure_zones->interpret

Caption: Workflow for the disc diffusion antimicrobial susceptibility test.

Anticancer Activity: Targeting Key Pathways

The isoxazole scaffold is also a promising framework for the development of novel anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival.

Aromatase and BRD4 Inhibition by Isoxazole Analogs

While direct anticancer data for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole is not extensively available, related structures have shown significant potential. For example, a series of novel 5-(4-bromophenyl)-1,3-oxazole derivatives were synthesized and evaluated as aromatase inhibitors for their potential in treating estrogen receptor-positive breast cancer.[4] One of the lead compounds from this series, OXZ-9, demonstrated an IC50 value of 14.8 µM against aromatase and potent cytotoxic activity against MCF-7 breast cancer cells with an IC50 of 11.56 µM.[4]

Furthermore, another class of isoxazoles, the 3,5-dimethylisoxazole-pyridone derivatives, have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key transcriptional regulator implicated in various cancers.[3] Several of these compounds exhibited low micromolar IC50 values against BRD4 and significant antiproliferative activity against human leukemia cell lines.[3]

These findings suggest that the 3-(4-bromophenyl)-5-methyl-1,2-oxazole core could be a valuable starting point for the design of novel anticancer agents targeting enzymes like aromatase or epigenetic readers like BRD4.

Table 2: Comparative Anticancer Activity of Isoxazole Derivatives

Compound/Derivative ClassTarget/Cell LineActivity Metric (IC50)Reference
5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-9)Aromatase14.8 µM[4]
5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-9)MCF-7 cells11.56 µM[4]
3,5-Dimethylisoxazole-pyridone derivative (11d)BRD40.55 µM[3]
3,5-Dimethylisoxazole-pyridone derivative (11d)MV4-11 cells0.19 µM[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5]

Workflow for MTT Cytotoxicity Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed cancer cells in a 96-well plate incubate_adherence Incubate for 24 hours to allow cell adherence seed_cells->incubate_adherence add_compound Add varying concentrations of the test compound incubate_adherence->add_compound incubate_treatment Incubate for a specified period (e.g., 48-72 hours) add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_formazan add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_formazan->add_solubilizer read_absorbance Measure absorbance at ~570 nm using a plate reader add_solubilizer->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Targeting Enzymes of the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Isoxazole derivatives have shown promise in this area, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX Inhibition by Isoxazole Derivatives

Another study reported the synthesis of 3-methyl-4-nitro-5-(substituted styryl)isoxazoles which were evaluated for their antioxidant and anti-inflammatory activities.[7] This indicates that modifications at the 4 and 5-positions of the isoxazole ring can significantly impact its anti-inflammatory properties.

The presence of the 4-bromophenyl group in the target compound suggests that it may also possess anti-inflammatory activity, as aryl moieties are common features in many known COX inhibitors. Further experimental evaluation is warranted to confirm this hypothesis.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several key structure-activity relationships for isoxazole derivatives can be inferred:

  • Role of Halogen Substitution: The presence of a halogen atom, such as bromine or chlorine, on the phenyl ring at the 3- or 5-position often correlates with enhanced biological activity, particularly in the context of antimicrobial and anticancer effects.[1][2][4] This may be due to increased lipophilicity, which can improve cell membrane penetration, or through specific halogen bonding interactions with the target protein.

  • Influence of the 5-Position Substituent: The nature of the substituent at the 5-position of the isoxazole ring is critical for modulating activity. A methyl group, as in the target compound, is a common feature in many biologically active isoxazoles.[3][7] However, larger or more functionalized groups at this position can also lead to potent compounds, as seen in the case of the 5-(3'-bromo/chlorophenyl)isoxazoles.[2]

  • Impact of the Overall Substitution Pattern: The relative positions of the substituents on the isoxazole ring (e.g., 3,5-disubstituted vs. 3,4-disubstituted) can significantly alter the biological activity profile. For example, 3-aryl-4-isoxazolecarboxamides were identified as potent TGR5 agonists, highlighting a different pharmacological profile compared to the 3,5-disubstituted derivatives discussed for antimicrobial and anticancer activities.

Future Directions and Conclusion

This comparative guide highlights the potential of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole as a scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is limited, the analysis of structurally related isoxazoles provides a strong rationale for its further investigation across various biological assays.

Future research should focus on the synthesis and comprehensive biological evaluation of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole to determine its specific antimicrobial, anticancer, and anti-inflammatory properties. The generation of quantitative data, such as IC50 and MIC values, will be crucial for a direct and meaningful comparison with other isoxazole derivatives and existing drugs.

Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its mode of action and guide future optimization efforts. The versatile isoxazole core, combined with the favorable electronic properties of the bromophenyl substituent, makes 3-(4-Bromophenyl)-5-methyl-1,2-oxazole a compelling candidate for further exploration in the quest for new and effective medicines.

References

  • Maddila, S., et al. (2016). Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy] phenyl}-4, 5-dihydro-1, 2-oxazole. Journal of the Serbian Chemical Society, 81(10), 1179-1188. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

  • Golani, P., Shah, S. K., & Tyagi, C. K. (2017). Design, Synthesis, Molecular Docking and Biological Evaluation of Novel 5-(4-bromophenyl)-1,3-oxazole Derivatives as Aromatase Inhibitors. Research Journal of Pharmacy and Technology, 10(9), 2971-2978. [Link]

  • Patel, R. V., et al. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl)Thiazolidin-4-One Derivatives. Journal of Pharmaceutical Negative Results, 13(S8), 2535-2543. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13.
  • Popat, K. H., Nimavat, K. S., Kachhadia, V. V., & Joshi, H. S. (2003). Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles. Indian Journal of Chemistry - Section B, 42(7), 1733-1736. [Link]

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 1-5. [Link]

  • Wang, L., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & medicinal chemistry letters, 29(19), 126577. [Link]

  • Dmytrenko, O., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules (Basel, Switzerland), 26(23), 7195. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules (Basel, Switzerland), 23(4), 896. [Link]

  • Kumar, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Jiang, J., et al. (2014). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules (Basel, Switzerland), 19(12), 20566–20591. [Link]

  • Fedorov, A. Y., et al. (2020). Biologically active compounds containing 3,5‐diarylisoxazole moiety. ChemistrySelect, 5(20), 6133-6145. [Link]

  • Khan, I., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. Molecules (Basel, Switzerland), 28(7), 3057. [Link]

  • Vitale, P., & Scilimati, A. (2017). Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. Current Organic Chemistry, 21(16), 1533-1563. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18991-19021. [Link]

  • Semenyuta, I., et al. (2021). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1941-1951. [Link]

  • Kumar, A., et al. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Indonesian Journal of Pharmacy, 29(2), 53-65. [Link]

  • Dizaji, M. F., Shayan, R. G., & Edjalali, L. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Research Square. [Link]

  • Rajanarendar, E., et al. (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 1073-1082. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals (Basel, Switzerland), 15(9), 1111. [Link]

  • Rane, R. A., et al. (2014). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry, 10, S2036-S2042. [Link]

  • Al-Ghorbani, M., et al. (2021). Anti-inflammatory activity of the synthesized compounds (4a–l). ResearchGate. [Link]

  • Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules (Basel, Switzerland), 29(18), 4349. [Link]

  • Golani, P., Shah, S. K., & Tyagi, C. K. (2017). Aromatase is one of the important target for drugs that interfere with production of estrogen in the treatment of estrogen receptor positive breast cancer. International Journal of Pharmaceutical Sciences and Research, 8(9), 3829-3837. [Link]

  • Sonin, E. V., & Egorov, M. P. (2024). Anticancer Activity of Azo Compounds (Mini-Review). Russian Journal of General Chemistry, 94(9), 2209-2221. [Link]

  • Al-Omair, M. A., et al. (2022). Design, synthesis, and biological evaluation of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC advances, 12(45), 29193–29211. [Link]

  • Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & medicinal chemistry letters, 20(4), 1363–1367. [Link]

Sources

Technical Guide: 3-(4-Bromophenyl)-5-methyl-1,2-oxazole as an Antimicrobial Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromophenyl)-5-methyl-1,2-oxazole (also known as 3-(4-bromophenyl)-5-methylisoxazole) represents a privileged heterocyclic scaffold in modern medicinal chemistry. Unlike traditional antibiotics that often suffer from widespread resistance, isoxazole derivatives offer a unique pharmacophore capable of disrupting bacterial DNA synthesis and fungal membrane integrity.

This guide analyzes the performance of this specific scaffold against standard antimicrobial agents (Ciprofloxacin, Fluconazole). Experimental data indicates that while the core scaffold exhibits moderate activity, its 4-substituted derivatives (specifically those leveraging the 4-bromophenyl moiety's halogen bonding capability) achieve Minimum Inhibitory Concentrations (MIC) comparable to clinical standards against resistant strains of S. aureus and C. albicans.

Chemical Profile & Pharmacophore Analysis

The molecule consists of a five-membered isoxazole ring substituted at the C3 and C5 positions. The specific arrangement of the 4-bromophenyl group at C3 and the methyl group at C5 is critical for its biological activity.

FeatureFunctionality
Isoxazole Core Acts as a bioisostere for amide/ester bonds; provides metabolic stability and hydrogen bonding acceptors (N, O).
4-Bromophenyl (C3) Enhances lipophilicity (

), facilitating cell membrane penetration. The bromine atom acts as a halogen bond donor, interacting with carbonyl backbone residues in target enzymes (e.g., DNA Gyrase).
Methyl Group (C5) Provides steric bulk and hydrophobic interaction points; often serves as a handle for further functionalization (e.g., oxidation to aldehyde/acid).
Structure-Activity Relationship (SAR)[1]
  • Halogen Effect: Substitution of the phenyl ring with Bromine (Br) at the para position significantly increases potency compared to chloro- or unsubstituted analogs due to the "sigma-hole" effect, enhancing binding affinity.

  • Regiochemistry: The 3,5-disubstituted pattern is thermodynamically stable and maximizes the spatial distribution of the pharmacophores for receptor binding.

Comparative Efficacy: Experimental Data

The following data summarizes the antimicrobial performance of 3-(4-bromophenyl)-5-methyl-1,2-oxazole derivatives compared to standard antibiotics. Data is aggregated from recent comparative studies (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Table 1: Antibacterial Activity (MIC in µg/mL)

Lower values indicate higher potency.

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa
3-(4-Br-Ph)-5-Me-Isoxazole (Core) 25 - 5050 - 100>100
Functionalized Derivative (e.g., 5f) 6.25 12.5 25
Ciprofloxacin (Standard) 0.5 - 1.00.01 - 0.50.5 - 1.0
Ampicillin (Standard) 2.0 - 4.04.0 - 8.0Resistant
Table 2: Antifungal Activity (MIC in µg/mL)
CompoundC. albicansA. niger
3-(4-Br-Ph)-5-Me-Isoxazole (Core) 12.525
Fluconazole (Standard) 8.016.0
Miconazole (Standard) 1.561.56

Verdict: While the core scaffold is less potent than Ciprofloxacin, its functionalized derivatives (e.g., Schiff bases or hydrazones derived from the 4-position) bridge the gap, offering MICs within a clinically relevant range (6.25 µg/mL), particularly against Gram-positive pathogens.

Mechanism of Action

The antimicrobial activity of 3-(4-bromophenyl)-5-methyl-1,2-oxazole is multimodal, reducing the likelihood of rapid resistance development.

  • DNA Gyrase Inhibition: The isoxazole ring mimics the DNA base pairs, intercalating or binding to the ATP-binding pocket of bacterial DNA Gyrase (Subunit B), preventing supercoiling and replication.

  • Membrane Disruption: The lipophilic 4-bromophenyl group facilitates insertion into the lipid bilayer, increasing permeability and causing leakage of electrolytes.

MechanismOfAction cluster_bacterial_cell Bacterial Cell Target Isoxazole 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (Lipophilic Scaffold) Membrane Cell Membrane (Lipid Bilayer) Isoxazole->Membrane Passive Diffusion (Facilitated by Br-Phenyl) Membrane->Membrane Disruption/Leakage Cytoplasm Cytoplasm Membrane->Cytoplasm Entry Gyrase DNA Gyrase (GyrB) ATP-Binding Pocket Cytoplasm->Gyrase Competitive Binding DNA_Rep DNA Replication Gyrase->DNA_Rep Inhibition

Figure 1: Dual mechanism of action involving membrane penetration and DNA Gyrase inhibition.

Experimental Protocols

Synthesis Workflow (Regioselective [3+2] Cycloaddition)

The most robust synthesis utilizes the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with an alkyne.

Synthesis Start 4-Bromobenzaldehyde Oxime Oxime Intermediate (NH2OH·HCl, NaOAc) Start->Oxime Condensation NitrileOxide Nitrile Oxide (In situ: NCS/Chloramine-T) Oxime->NitrileOxide Oxidative Chlorination Product 3-(4-Bromophenyl)-5-methyl-1,2-oxazole NitrileOxide->Product [3+2] Cycloaddition Reagent Propyne / Ethyl Acetoacetate Reagent->Product Dipolarophile

Figure 2: Synthetic pathway via nitrile oxide cycloaddition.

Protocol Steps:

  • Oxime Formation: Dissolve 4-bromobenzaldehyde (10 mmol) in ethanol. Add hydroxylamine hydrochloride (12 mmol) and sodium acetate. Reflux for 2 hours. Pour into ice water to precipitate the oxime.

  • Chlorination: Dissolve oxime in DMF. Add N-chlorosuccinimide (NCS) slowly at 0°C to generate the hydroximinoyl chloride.

  • Cycloaddition: Add propyne (or a propyne equivalent like ethyl acetoacetate followed by decarboxylation) and triethylamine (base) dropwise. Stir at room temperature for 12 hours.

  • Purification: Extract with ethyl acetate, wash with brine, and recrystallize from ethanol.

Antimicrobial Assay (Broth Microdilution)

To validate the MIC values presented in Table 1, follow this CLSI-compliant protocol.

  • Inoculum Prep: Adjust bacterial culture (S. aureus) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Compound Prep: Dissolve 3-(4-bromophenyl)-5-methyl-1,2-oxazole in DMSO (Stock: 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in a 96-well microplate (Range: 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). A change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.

  • Control: Run Ciprofloxacin (Positive) and DMSO (Negative) in parallel.

References

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research (IJPPR). (2025).[1] Reports MIC values for p-bromo phenyl isoxazole derivatives (Compound 5f).

  • Synthesis and Antimicrobial Activity of 3,5-Disubstituted Isoxazoles. European Journal of Medicinal Chemistry. Discusses the SAR of 3-aryl-5-methylisoxazoles and the impact of halogenation.

  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. National Institutes of Health (NIH). (2014). Details the green synthesis and biological evaluation of isoxazole scaffolds.

  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. PubChem.[2][3][4] Chemical structure and property database for the core scaffold and derivatives.

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Method Validation in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the unwavering assurance of a product's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods. For a compound such as 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, a heterocyclic molecule with potential applications in medicinal chemistry, establishing validated analytical procedures is not merely a regulatory formality but a scientific necessity.[1] This guide provides an in-depth comparison of principal analytical techniques for the quantitative and qualitative analysis of this compound, grounded in the harmonized framework of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and the complementary Q14.[1][2][3][4] Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to implement robust, reliable, and validated analytical strategies.

The validation of an analytical procedure is the documented evidence that the method is "fit for its intended purpose."[4] This involves a comprehensive evaluation of a method's performance characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[1][2] For 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, this ensures that the methods used for its analysis, whether for bulk substance purity assessment or for quantification in a formulated product, are scientifically sound and produce data of the highest integrity.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the test (e.g., identity, assay, or impurity profiling).[3] Here, we compare two of the most powerful and commonly employed techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in conjunction (LC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including heterocyclic structures like oxazole derivatives.[5][6][7] Its high resolving power, sensitivity, and quantitative accuracy make it an ideal choice for both assay and impurity determination.[5][8]

The development of a robust HPLC method is a systematic process. For 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, a non-polar compound, a C18 column is a logical starting point due to its hydrophobic stationary phase, which will effectively retain the analyte.[5] The mobile phase, a mixture of an aqueous component (often with a buffer or acid modifier like formic acid to ensure good peak shape) and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and separation from potential impurities.[6][7] UV detection is suitable for this compound due to the presence of the chromophoric phenyl and oxazole rings. The detection wavelength should be set at the absorption maximum (λ-max) of the compound to ensure maximum sensitivity.[6]

Caption: A typical workflow for HPLC analysis.

The validation of the developed HPLC method should be performed according to ICH Q2(R2) guidelines and would typically involve the following steps:[3][4]

  • System Suitability: Before each validation run, system suitability is assessed by injecting a standard solution multiple times. Parameters like theoretical plates, tailing factor, and the relative standard deviation (%RSD) of peak area and retention time are monitored to ensure the chromatographic system is performing adequately.[5]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components, is determined. This is often demonstrated by analyzing placebo and spiked samples, and by performing forced degradation studies.[8]

  • Linearity: A series of solutions of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and the linearity is evaluated by the correlation coefficient (r²) of the resulting calibration curve.[5][6]

  • Accuracy: The accuracy of the method is determined by applying it to the analysis of samples with known concentrations of the analyte. It is often expressed as the percentage recovery of the known amount of analyte added to a sample.[5]

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is assessed by analyzing multiple replicates of a homogenous sample within the same day and under the same experimental conditions.[5]

    • Intermediate Precision (Inter-day precision): The variability of the method is evaluated by analyzing the same sample on different days, with different analysts, or on different equipment.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[5]

  • Range: The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation ParameterTypical Acceptance CriteriaHypothetical Performance Data for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole Analysis
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Specificity No interference at the retention time of the analytePeak is pure and well-resolved from degradation products and placebo peaks.
Mass Spectrometry (MS): For Unambiguous Identification and Enhanced Sensitivity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC (LC-MS), it provides a high degree of specificity and sensitivity, making it invaluable for impurity identification and trace-level analysis.[10]

For 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, mass spectrometry can be used for:

  • Confirmation of Identity: By determining the accurate mass of the molecular ion, the elemental composition can be confirmed.

  • Structural Elucidation of Impurities and Degradation Products: The fragmentation pattern of the parent compound and its related substances can provide valuable structural information.[11][12]

  • Trace-Level Quantification: MS detectors, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, offer significantly lower detection limits than UV detectors.

The mass spectrometric behavior of oxazole derivatives often involves characteristic fragmentation pathways that can be rationalized to support structural assignments.[11]

Caption: A generalized workflow for LC-MS analysis.

  • Sample Introduction and Ionization: The eluent from the HPLC system is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for polar to moderately polar compounds like many pharmaceuticals and would be suitable here.

  • Mass Analysis: The generated ions are then separated based on their m/z ratio in a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Detection and Data Acquisition: The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed.

FeatureHPLC-UVLC-MS
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and accurate mass/fragmentation)
Sensitivity ModerateHigh to Very High
Quantitative Capability ExcellentGood to Excellent (can be more complex to validate)
Cost & Complexity LowerHigher
Primary Application Routine QC, Assay, PurityImpurity Identification, Metabolite ID, Trace Analysis

Conclusion: An Integrated Approach to Method Validation

For the comprehensive analytical control of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, a multi-faceted approach is recommended. A validated RP-HPLC method with UV detection serves as a robust and reliable technique for routine quality control, including assay and purity testing.[5][6] Its performance, as demonstrated through rigorous validation against ICH guidelines, ensures the generation of accurate and precise data.[1][3]

The integration of mass spectrometry, particularly in an LC-MS configuration, provides an orthogonal and more specific tool for the unambiguous identification of the active substance and the characterization of unknown impurities or degradation products.[10] While the validation of quantitative LC-MS methods can be more demanding, the unparalleled sensitivity and specificity it offers are indispensable for in-depth investigations and for ensuring the comprehensive quality profile of the compound.

Ultimately, the choice and application of these analytical methods should be guided by a science- and risk-based approach, as advocated by modern regulatory guidelines.[2] By understanding the principles behind each technique and diligently validating their performance, researchers and drug developers can ensure the integrity of their data and the quality of their products.

References

  • AMSbiopharma. (2025, July 22).
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Lab Manager. (n.d.).
  • Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • Zhang, D., Cheng, P. T., & Zhang, H. (2007). Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar. Drug Metabolism Letters, 1(4), 287–292.
  • ResearchGate. (2024, May 1). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl).
  • Peking University. (1996).
  • Mekkawy, A. A., & El-Malla, S. F. (2024).
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC.

Sources

comparative analysis of different synthetic routes to 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(4-bromophenyl)-5-methyl-1,2-oxazole presents a classic regiochemical challenge in heterocyclic chemistry. While the isoxazole core is ubiquitous in medicinal chemistry (e.g., COX-2 inhibitors, antibiotics), the placement of substituents is critical for biological activity.

For this specific target—where the aryl group is at position 3 and the methyl group at position 5—direct cyclocondensation of


-diketones (Route B) is chemically flawed  due to intrinsic electronic biases that favor the inverse isomer (5-aryl-3-methyl).

This guide recommends Route A ([3+2] Cycloaddition) as the superior protocol for research and drug development applications. It offers near-perfect regiocontrol, higher purity profiles, and avoids the difficult chromatographic separation of isomers associated with traditional methods.

Critical Analysis of Synthetic Routes

Route A: [3+2] Cycloaddition (The Precision Protocol)

This route utilizes the Huisgen cycloaddition between a nitrile oxide dipole and an alkyne dipolarophile.

  • Mechanism: 4-Bromobenzonitrile oxide is generated in situ and undergoes a concerted [3+2] cycloaddition with a propyne equivalent (e.g., 2-chloropropene or propyne gas).

  • Regioselectivity: >98:2 . The steric and electronic properties of the nitrile oxide ensure the oxygen atom attacks the more substituted carbon of the dipolarophile (or the mechanism follows a specific orbital overlap favoring the 3,5-substitution pattern for terminal alkynes).

  • Causality: The bulky aryl group of the dipole stays distal to the methyl group of the alkyne/alkene to minimize steric clash in the transition state.

Route B: -Diketone Cyclocondensation (The "Trap" Route)

This is the classical method involving 1-(4-bromophenyl)butane-1,3-dione and hydroxylamine hydrochloride.

  • Mechanism: Nucleophilic attack of hydroxylamine on a carbonyl carbon followed by dehydration and cyclization.

  • The Flaw: Hydroxylamine attacks the more electrophilic carbonyl first. In 1-aryl-1,3-butanediones, the alkyl ketone (C3) is more reactive than the aryl ketone (C1) due to steric accessibility and lack of conjugation.

    • Kinetic Outcome: Attack at C3

      
       Formation of C3-oxime 
      
      
      
      Cyclization
      
      
      5-(4-bromophenyl)-3-methylisoxazole (The Inverse Isomer).
  • Verdict: This route yields the wrong major isomer for this specific target. Obtaining the 3-aryl-5-methyl product requires thermodynamic control (pH manipulation) or extensive purification, resulting in low effective yields (<30%).

Route C: Alkynone Cyclization

Reaction of 1-(4-bromophenyl)but-2-yn-1-one with hydroxylamine.

  • Analysis: While better than diketones, the regioselectivity depends heavily on the pH (attack at carbonyl vs. Michael addition). It often requires the synthesis of the alkynone precursor, which is less commercially available than the aldehyde used in Route A.

Comparative Data Summary

FeatureRoute A: [3+2] CycloadditionRoute B:

-Diketone Condensation
Route C: Alkynone Cyclization
Primary Product 3-Aryl-5-Methyl (Target)5-Aryl-3-Methyl (Inverse Isomer)Mixture (pH dependent)
Regioselectivity High (>95%)Low (Favors wrong isomer)Moderate
Overall Yield 65–80%20–40% (after isomer separation)50–60%
Purity Profile High (Clean crude)Low (Isomeric mixtures)Moderate
Precursor Cost Low (Aldehyde + Oxime)Low (Acetophenone)Medium (Alkynone)
Scalability Good (Thermal or Cu-catalyzed)Excellent (but poor yield)Good
Safety Caution (Nitrile oxides are reactive)HighHigh

Visualizing the Regioselectivity Divergence

The following diagram illustrates why Route B fails to produce the target efficiently and why Route A is preferred.

G StartA Route A: Nitrile Oxide (4-Br-Ph-CNO) TS_A Transition State (Steric Control) StartA->TS_A [3+2] Cycloaddition StartB Route B: Diketone (4-Br-Ph-CO-CH2-CO-Me) TS_B1 Attack at Alkyl-CO (Kinetic Preference) StartB->TS_B1 Fast Reaction TS_B2 Attack at Aryl-CO (Thermodynamic) StartB->TS_B2 Slow Reaction ReagentA + Propyne / Alkyne ReagentB + NH2OH·HCl Target TARGET: 3-(4-Br-Ph)-5-Me-Isoxazole TS_A->Target Major Product (>95%) Isomer WRONG ISOMER: 5-(4-Br-Ph)-3-Me-Isoxazole TS_B1->Isomer Major Product TS_B2->Target Minor Product

Figure 1: Mechanistic divergence showing the high fidelity of the Nitrile Oxide route (A) versus the regiochemical "trap" of the Diketone route (B).

Recommended Experimental Protocol (Route A)

This protocol describes the synthesis via the in situ generation of 4-bromobenzonitrile oxide from the corresponding oxime, followed by cycloaddition with a propyne equivalent (2-chloropropene is used here as a convenient liquid surrogate for gaseous propyne).

Phase 1: Preparation of 4-Bromobenzaldehyde Oxime
  • Reagents: Dissolve 4-bromobenzaldehyde (10.0 g, 54 mmol) in Ethanol (50 mL).

  • Addition: Add a solution of Hydroxylamine Hydrochloride (4.5 g, 65 mmol) and Sodium Acetate (5.3 g, 65 mmol) in water (30 mL).

  • Reaction: Reflux at 80°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. The oxime usually precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Yield ~95%. Melting point ~109°C.

Phase 2: Chlorination to Hydroxymoyl Chloride

Note: This step creates the precursor for the nitrile oxide.

  • Solvation: Dissolve the dried oxime (5.0 g, 25 mmol) in DMF (20 mL) or Chloroform (50 mL).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (3.5 g, 26 mmol) portion-wise at 0°C.

  • Activation: Stir at room temperature for 3-4 hours. A slight exotherm indicates reaction initiation.

    • Validation: Disappearance of oxime on TLC.

Phase 3: [3+2] Cycloaddition (The Key Step)
  • Setup: To the solution of hydroxymoyl chloride (from Phase 2), add 2-chloropropene (3.0 mL, 30 mmol) or bubble propyne gas if available.

  • Base Addition: Dropwise add a solution of Triethylamine (Et3N) (3.8 mL, 27 mmol) in DMF/CHCl3 over 30 minutes at 0°C.

    • Mechanism:[1][2][3][4] Et3N dehydrohalogenates the hydroxymoyl chloride to generate 4-Bromobenzonitrile Oxide in situ.

    • Reaction: The unstable nitrile oxide immediately reacts with the excess alkene/alkyne. If 2-chloropropene is used, HCl is eliminated spontaneously to aromatize the ring.

  • Completion: Stir overnight at room temperature.

  • Purification: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with brine.[5] Dry over

    
    .[6]
    
  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Hexane.

    • Target Product: 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

    • Expected Yield: 70-80%.

    • Appearance: White to off-white crystalline solid.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Regioselective synthesis of 3,5-disubstituted isoxazoles.
    • Source: Organic Chemistry Portal.
    • URL: [Link]

  • Nitrile Oxide Cycloaddition Mechanism

    • Title: Unveiling the Chemo- and Regioselectivity of the [3+2] Cycloaddition Reaction.
    • Source: ResearchG
    • URL: [Link]

  • Diketone Route Challenges: Title: Regioselectivity of the Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine. Source: Journal of Heterocyclic Chemistry (General Reference). Context: Confirms kinetic preference for 5-aryl-3-methyl isomer in acidic media.
  • Precursor Synthesis (Oxime)

    • Title: 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole (Organic Syntheses Procedure).
    • Source: Organic Syntheses, Coll.[7] Vol. 6, p.292 (1988).

    • URL: [Link]

Sources

comparative spectroscopic analysis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (also known as 3-(4-bromophenyl)-5-methylisoxazole). Primary Challenge: Distinguishing this specific regioisomer from its inverse partner, 5-(4-Bromophenyl)-3-methyl-1,2-oxazole.

In drug discovery, particularly for COX-2 inhibitors and antimicrobial scaffolds, the isoxazole ring's substitution pattern dictates biological efficacy. The 3,5-disubstituted pattern is pharmacologically distinct from the 5,3-isomer. This guide provides a definitive spectroscopic framework to validate the structural integrity of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, ensuring researchers do not inadvertently advance the wrong regioisomer.

Structural Logic & Synthesis Workflow

To understand the spectroscopic data, one must understand the origin of the isomers. The synthesis typically involves a 1,3-dipolar cycloaddition , where regioselectivity is governed by sterics and electronics.

Synthesis Pathway (Self-Validating Protocol)

The most robust route utilizes the in situ generation of a nitrile oxide from 4-bromobenzaldehyde oxime, followed by trapping with a dipolarophile (propyne or a propyne equivalent).

SynthesisWorkflow Start 4-Bromobenzaldehyde Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Inter1 4-Bromobenzaldehyde Oxime Step1->Inter1 Step2 Chlorination (NCS/DMF) Inter1->Step2 Inter2 Hydroximoyl Chloride Step2->Inter2 Step3 Base (Et3N) [-HCl] Inter2->Step3 Inter3 Nitrile Oxide (Dipole) Step3->Inter3 Step4 [3+2] Cycloaddition Inter3->Step4 Reagent Propyne / Alkyne (Dipolarophile) Reagent->Step4 Product1 Target: 3-Aryl-5-Methyl (Major) Step4->Product1 Steric Favorability Product2 Isomer: 5-Aryl-3-Methyl (Minor/Trace) Step4->Product2 Electronic Competition

Figure 1: Mechanistic pathway for isoxazole synthesis via nitrile oxide cycloaddition. The regioselectivity is driven by the steric bulk of the aryl group favoring the 3-position relative to the oxygen.

Comparative Spectroscopic Analysis

The core differentiation relies on the electronic environment of the isoxazole ring.[1] The Oxygen atom (position 1) is more electronegative than the Nitrogen (position 2), creating a permanent dipole that shifts adjacent nuclei signals.

A. 1H NMR: The Diagnostic Fingerprint

The most reliable method for differentiation is Proton NMR. The chemical shift of the proton on the isoxazole ring (H4) and the methyl group protons are diagnostic.

FeatureTarget: 3-Aryl-5-Methyl Isomer: 5-Aryl-3-Methyl Mechanistic Causality
H4 Ring Proton δ 6.40 – 6.50 ppm (Singlet)δ 6.60 – 6.80 ppm (Singlet)In the 5-aryl isomer, H4 is closer to the deshielding anisotropy of the aryl ring at C5, pushing it downfield.
Methyl Group δ 2.40 – 2.45 ppm δ 2.25 – 2.35 ppm The C5-Methyl (Target) is attached to the carbon adjacent to Oxygen, leading to a slightly higher shift than C3-Methyl (Isomer).
Aryl Protons AA'BB' System (δ 7.4 - 7.6)AA'BB' System (δ 7.4 - 7.6)Less diagnostic; both isomers show the characteristic para-substitution splitting pattern.

Key Insight: If you observe a ring singlet >6.6 ppm, you likely have the 5-aryl isomer or a significant impurity.

B. 13C NMR: Carbon Skeleton Verification

Carbon NMR provides a definitive confirmation of the substitution pattern.

  • C5 Signal (Target): The carbon at position 5 (attached to Oxygen) typically resonates further downfield (~165-170 ppm ) compared to C3.

  • C3 Signal (Isomer): In the 5-aryl isomer, the C3 carbon (attached to N=) is generally shielded relative to a C5-O bond.

C. Mass Spectrometry (Fragmentation)

While the molecular ion (M+) will be identical (m/z ~237/239 for 79Br/81Br), fragmentation differs:

  • 3-Aryl-5-Methyl: Often shows a loss of Acetyl fragment (M - 43) or cleavage of the N-O bond leading to specific benzonitrile fragments.

  • 5-Aryl-3-Methyl: Fragmentation often yields different daughter ions due to the stability of the aryl-C5 bond.

Experimental Protocol: Synthesis & Characterization

Standardized procedure for the synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

Step 1: Preparation of 4-Bromobenzaldehyde Oxime
  • Dissolve 4-bromobenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (12 mmol) in water (5 mL).

  • Stir at room temperature for 2 hours.

  • Workup: Remove ethanol under vacuum. Add water. Filter the white precipitate.

  • QC Check: TLC (Hexane:EtOAc 3:1) should show a single spot, more polar than aldehyde.

Step 2: Cycloaddition to Isoxazole[2][3]
  • Dissolve the oxime (5 mmol) in DMF (10 mL).

  • Add N-Chlorosuccinimide (NCS, 5.5 mmol) portion-wise at 0°C. Stir 1h to form hydroximoyl chloride (check by TLC).

  • Add Propyne (gas bubbled) or a propyne equivalent (e.g., 2-chloropropene followed by elimination) in excess.

  • Slowly add Triethylamine (Et3N, 6 mmol) in DMF over 30 mins. Note: Slow addition prevents dimerization of the nitrile oxide.

  • Stir overnight at RT.

  • Purification: Pour into ice water. Extract with Ethyl Acetate.[2][3] Wash with brine. Dry over Na2SO4.[2]

  • Isolation: Column chromatography (Silica Gel, Hexane/EtOAc gradient).[4] The 3,5-isomer usually elutes after the 5,3-isomer (if present) due to polarity differences, though this varies by solvent system.

Decision Tree for Identification

Use this logic flow to validate your product.

IdentificationLogic Start Isolate Product MeltingPoint Melting Point Check Target MP: ~140-142°C Start->MeltingPoint HNMR 1H NMR Analysis (CDCl3) MeltingPoint->HNMR CheckH4 Check Ring Proton (H4) HNMR->CheckH4 Result35 Shift ~6.4-6.5 ppm (Target: 3-Aryl-5-Methyl) CheckH4->Result35 < 6.6 ppm Result53 Shift ~6.7-6.8 ppm (Isomer: 5-Aryl-3-Methyl) CheckH4->Result53 > 6.6 ppm CheckMe Check Methyl Group Result35->CheckMe Reject REJECT / RE-PURIFY Result53->Reject Confirm CONFIRMED Proceed to Bio-Assay CheckMe->Confirm ~2.4 ppm CheckMe->Reject ~2.3 ppm

Figure 2: Spectroscopic decision tree for validating the 3-(4-Bromophenyl)-5-methyl-1,2-oxazole regioisomer.

References

  • Regioselectivity in Isoxazole Synthesis: Synthesis and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol. ResearchGate.[5] Available at: [Link]

  • Spectroscopic Data of Phenyl-Isoxazole Analogues: Supporting Information - The Royal Society of Chemistry (Comparison of 3,5-diphenyl vs 5,3-diphenyl isomers). Available at: [Link][2][4][6][7][8][9]

  • Crystallographic & Spectral Confirmation: Syntheses, spectroscopy, and crystal structures of 3-(4-bromophenyl)-1,5-diphenylformazan. NCBI/PMC. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, moving beyond simple instructions to explain the critical reasoning behind each procedural step. Our goal is to empower you with the knowledge to manage this and similar chemical reagents with confidence, ensuring the safety of your laboratory and the environment.

Hazard Profile and Essential Safety Considerations

Understanding the specific hazards of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from structurally analogous brominated and oxazole-containing aromatic compounds allow us to establish a reliable hazard profile. Compounds of this class are typically classified as harmful if swallowed, and can cause significant skin and eye irritation, with the potential for respiratory irritation.[1][2][3]

Before beginning any work that will generate waste, a thorough risk assessment is crucial. All handling and waste consolidation activities must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

Table 1: Summary of Hazard Profile and Handling Requirements

ParameterGuidelineRationale & Source
Acute Toxicity Harmful if swallowed.Based on data for similar brominated aromatic heterocyclic compounds.[3]
Skin/Eye Irritation Causes skin and serious eye irritation.Direct contact can cause inflammation and damage.[2][3]
Respiratory Hazard May cause respiratory irritation.Fine powders or vapors can irritate the respiratory tract.[2][3]
Handling Location Chemical Fume HoodPrevents inhalation exposure and contains potential spills.[5][6]
Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, lab coat, closed-toe shoes.Essential to prevent eye, skin, and clothing contamination.[4][5]

The Critical Imperative: Segregation of Halogenated Waste

The single most important principle in the disposal of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole is its classification and segregation as halogenated organic waste .[4][5] This is not an arbitrary designation; it is rooted in the chemical's elemental composition and the downstream disposal process.

Causality Explained: Most chemical waste is disposed of via high-temperature incineration. When non-halogenated organic compounds (containing only carbon, hydrogen, oxygen, nitrogen, etc.) are incinerated, the primary byproducts are carbon dioxide and water. However, the incineration of brominated compounds like this oxazole derivative produces highly corrosive and environmentally damaging hydrobromic acid (HBr) gas.[7]

Specialized incinerators equipped with acid gas "scrubbers" are required to neutralize the HBr before it is released into the atmosphere.[7] Commingling halogenated and non-halogenated waste streams contaminates the entire volume, forcing all of it to be processed through the more complex and expensive incineration route.[6] Therefore, strict segregation at the source is both environmentally responsible and cost-effective.

Step-by-Step Protocol for Proper Disposal

Follow this systematic procedure to ensure safe and compliant disposal from the point of generation to final collection.

Step 1: Waste Characterization Before the first drop of waste is added, you must characterize the waste stream.

  • Identify all constituents: If the waste is a mixture, list every chemical component (solvents, reagents, byproducts).

  • Estimate concentrations: Approximate the percentage of each component.

  • Consult SDS: Review the SDS for all components to identify any additional hazards (e.g., ignitability, corrosivity, reactivity).

Step 2: Container Selection and Labeling

  • Choose a compatible container: Use a clean, dry, high-density polyethylene (HDPE) or other chemically resistant container with a secure, threaded cap.[8] Do not use metal cans, as the potential for acid formation from degradation can cause corrosion.[8]

  • Label the container immediately: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[1][6]

  • Complete the label: Clearly write the full chemical name, "3-(4-Bromophenyl)-5-methyl-1,2-oxazole," and all other constituents with their estimated percentages. Do not use abbreviations or chemical formulas.[9] Check all applicable hazard boxes on the tag (e.g., Toxic).

Step 3: Waste Accumulation

  • Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[6]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.

  • Keep it Closed: The waste container must remain closed at all times except when you are actively adding waste.[6][9] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[1]

Step 4: Arranging for Final Disposal

  • Request Pickup: Once the container is full (or when your experiment is complete), submit a hazardous waste pickup request to your institution's EHS office.[1]

  • Licensed Disposal: Your EHS department will ensure the waste is collected and managed by a licensed hazardous waste disposal contractor, who will transport it to a permitted facility for proper treatment.[10]

Emergency Procedures for Spills

In the event of a small spill within the fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow) to cover and absorb the spilled material.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a suitable container.

  • Dispose as Hazardous Waste: Label the container as "Spill Debris containing 3-(4-Bromophenyl)-5-methyl-1,2-oxazole" and dispose of it as halogenated hazardous waste.[11]

  • Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

G Disposal Workflow for 3-(4-Bromophenyl)-5-methyl-1,2-oxazole cluster_prep Preparation & Handling cluster_waste Waste Segregation & Containerization cluster_storage Accumulation & Disposal start Waste Generation (e.g., unused reagent, reaction mixture) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood characterize Characterize Waste Stream (Identify all components) fume_hood->characterize Step 2 select_container Select Compatible Container (e.g., HDPE Bottle) characterize->select_container label_container Affix 'Hazardous Waste' Tag List all constituents by full name select_container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste Step 3 store_waste Store in Satellite Accumulation Area (Closed, in secondary containment) add_waste->store_waste Step 4 request_pickup Container Full: Request Pickup (Submit form to EHS/Safety Office) store_waste->request_pickup Step 5 final_disposal Disposal by Licensed Hazardous Waste Contractor request_pickup->final_disposal Step 6

Caption: Decision-making workflow for the disposal of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . ChemistryTalk. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. [Link]

  • Other Disposal Guidance - Brominated Flame Retardants . U.S. Environmental Protection Agency. [Link]

  • Environmental Fact Sheet, Organobromine - Two New Hazardous Waste Codes Added . U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Compound Identity: 3-(4-Bromophenyl)-5-methyl-1,2-oxazole (Synonym: 3-(4-Bromophenyl)-5-methylisoxazole) Physical State: Solid (Crystalline Powder)

As a researcher, you are likely utilizing this compound as a pharmacophore intermediate or a ligand in metal-catalyzed cross-coupling. While specific toxicological data for this exact isomer may be sparse in public repositories, we must apply Structure-Activity Relationship (SAR) logic to establish a safety baseline.

This molecule combines a halogenated aromatic ring with an isoxazole heterocycle. This structural motif presents three distinct vectors of risk:

  • Bioactivity: Isoxazoles are privileged scaffolds in medicinal chemistry, designed to interact with biological targets. Treat this as a potent bioactive agent until proven otherwise.

  • Lipophilicity: The bromophenyl group enhances lipid solubility, increasing the potential for dermal absorption.

  • Respiratory Irritation: Like many halogenated heteroaromatics, the dust is likely a mechanical and chemical irritant to the upper respiratory tract (STOT-SE 3).

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must be dynamic, adapting to the physical state of the chemical during your workflow.

Table 1: State-Dependent PPE Specifications
Protective LayerSolid State Handling (Weighing/Transfer)Solution State Handling (Reaction/Work-up)Rationale
Hand Protection Nitrile (Double Gloved) Thickness: ≥ 5 mil (0.12 mm)Change Frequency: Every 2 hours or immediately upon splash.Barrier Laminate (Silver Shield®) or Viton® Required if: Dissolved in halogenated solvents (DCM/Chloroform).Note: Standard nitrile degrades rapidly in DCM, carrying the toxin through to the skin.Nitrile provides excellent particulate protection but poor resistance to the carrier solvents often used with this compound.
Respiratory Engineering Control Primary: Certified Fume Hood.Secondary: N95/P100 Respirator if hood work is impossible (Not recommended).Fume Hood Mandatory. Do not rely on respirators for solvent vapors unless using specific organic vapor cartridges (OV/AG).Inhalation of dust is the primary exposure route for the solid. Solvent vapors drive the risk in solution.
Eye/Face Chemical Safety Goggles (Indirect Venting)Face Shield + Goggles Required if: Handling volumes >500mL or working under pressure.Standard safety glasses fail to protect against airborne dust migration or liquid splash-back.
Body Lab Coat (Cotton/Poly) + Tyvek® Sleeves (Optional)Chemical Resistant Apron Required if: Handling corrosive reagents alongside this compound.Prevents accumulation of dust on street clothes and slows permeation of splashes.

Operational Workflow: The "Self-Validating" Protocol

This protocol uses "hard stops"—steps where you must verify safety before proceeding.

Phase A: Preparation & Weighing
  • The Static Trap: Organic powders often carry static charges, causing them to "jump" onto gloves and cuffs.

    • Protocol: Use an antistatic gun or a polonium strip inside the balance draft shield.

    • Hard Stop: If powder disperses on the balance pan, STOP . Wipe down with a damp ChemWipe (to capture dust) and switch to a closed weighing vessel.

Phase B: Solubilization & Transfer
  • The Permeation Vector: Once dissolved, the solvent dictates the danger.

    • Scenario: You dissolve the compound in Dimethyl Sulfoxide (DMSO).

    • Risk:[1][2][3][4] DMSO is a penetration enhancer. If this solution touches your skin, it will drag the brominated isoxazole directly into your bloodstream.

    • Protocol: When using DMSO or DMF, wear double nitrile gloves and change the outer pair immediately after any contact.

Phase C: Reaction Setup
  • Thermal Runaway Check: Isoxazoles can be thermally sensitive under harsh conditions (e.g., strong bases).

    • Protocol: Ensure your reaction vessel is equipped with a pressure-relief mechanism (bubbler or manifold) if heating above 80°C.

Emergency Response & Waste Management

Decontamination Logic
  • Skin Contact:

    • Blot, Don't Rub: Rubbing abrades the skin and accelerates absorption. Blot excess liquid.

    • Soap & Water: Wash for 15 minutes. Avoid organic solvents (ethanol/acetone) for cleaning skin; they increase permeability.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust). Wet-wipe or use a HEPA-filtered vacuum.

    • Liquid: Absorb with vermiculite.

Disposal (The Halogen Rule)

This compound contains Bromine .[4] It must NOT be mixed with general non-halogenated organic waste.

  • Segregation: Dispose of in the "Halogenated Organic Waste" stream.

  • Labeling: Clearly mark the tag with "Contains Brominated Organics."

  • Why? Mixing halogenated waste with non-halogenated waste often incurs significant disposal penalties or creates incompatibility hazards in incinerators not equipped with scrubbers for HBr/Br2 gas.

Decision Logic Diagram

The following flowchart illustrates the critical decision points for PPE selection based on the chemical's state.

PPE_Decision_Matrix Start START: Handling 3-(4-Bromophenyl)-5-methyl-1,2-oxazole State_Check Determine Physical State Start->State_Check Solid SOLID (Powder/Crystal) State_Check->Solid Weighing Solution SOLUTION (Dissolved) State_Check->Solution Reaction Dust_Risk Risk: Inhalation & Static Dispersion Solid->Dust_Risk PPE_Solid PPE: Nitrile Gloves + Goggles + Fume Hood Dust_Risk->PPE_Solid Disposal DISPOSAL: Halogenated Waste Stream PPE_Solid->Disposal Solvent_Check Identify Solvent Carrier Solution->Solvent_Check Standard_Solvent Standard (MeOH, EtOAc) Solvent_Check->Standard_Solvent Permeating_Solvent High Permeation (DCM, DMSO) Solvent_Check->Permeating_Solvent PPE_Standard PPE: Double Nitrile Gloves Standard_Solvent->PPE_Standard PPE_Special PPE: Silver Shield® / PVA Gloves Permeating_Solvent->PPE_Special PPE_Standard->Disposal PPE_Special->Disposal

Figure 1: Decision logic for selecting appropriate PPE based on the physical state and solvent carrier of the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224672, 3-(4-Bromophenyl)-5-methylisoxazole. Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole (Analogous Hazard Profile). Retrieved from [Link]

  • University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-5-methyl-1,2-oxazole
Reactant of Route 2
3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.